Myristoleyl myristate
Description
Properties
Molecular Formula |
C28H54O2 |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
[(Z)-tetradec-9-enyl] tetradecanoate |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-27H2,1-2H3/b11-9- |
InChI Key |
WOZMIYHLAHMXGG-LUAWRHEFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
"Myristoleyl myristate" synthesis from myristyl alcohol and myristic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoleyl myristate, a wax ester with significant applications in the pharmaceutical and cosmetic industries as an emollient and texturizing agent, is synthesized through the esterification of myristyl alcohol and myristic acid. This technical guide provides an in-depth overview of the primary synthesis methodologies: traditional acid-catalyzed esterification and modern biocatalytic synthesis using immobilized enzymes. Detailed experimental protocols, comparative data on reaction parameters, and analytical characterization techniques are presented to equip researchers and drug development professionals with the core knowledge required for the efficient and controlled synthesis of this valuable compound.
Introduction
This compound (CAS No. 3234-85-3), chemically known as tetradecyl tetradecanoate, is the ester formed from the reaction of myristyl alcohol (1-tetradecanol) and myristic acid (tetradecanoic acid).[1] Its waxy nature and melting point near skin temperature make it a desirable ingredient in topical formulations, where it imparts a velvety feel and enhances emulsion stability.[2] The synthesis of this compound can be achieved through two principal routes: direct acid-catalyzed esterification and enzyme-catalyzed esterification. Each method presents distinct advantages and challenges in terms of reaction conditions, yield, purity of the final product, and environmental impact.
This whitepaper will explore the intricacies of both synthesis pathways, providing detailed protocols and quantitative data to facilitate laboratory-scale and pilot-scale production.
Physicochemical Properties of Reactants and Product
A comprehensive understanding of the physical and chemical properties of the starting materials and the final product is crucial for process design, purification, and characterization.
| Property | Myristic Acid | Myristyl Alcohol | This compound |
| Chemical Formula | C₁₄H₂₈O₂ | C₁₄H₃₀O | C₂₈H₅₆O₂ |
| Molar Mass | 228.37 g/mol | 214.39 g/mol | 424.74 g/mol [3] |
| Appearance | White crystalline solid | White waxy solid | White to yellow waxy solid[1] |
| Melting Point | 54.4 °C | 38 °C | ~38 °C[1] |
| Boiling Point | 326 °C | 289 °C | - |
| Solubility in Water | Insoluble | Practically insoluble | Insoluble |
| Solubility in Solvents | Soluble in ethanol (B145695), ether | Soluble in ethanol, ether | Soluble in mineral oil |
Synthesis Methodologies
Acid-Catalyzed Esterification (Fischer Esterification)
This classical approach involves the reaction of myristic acid and myristyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[1] The reaction is reversible, and to drive it towards the formation of the ester, the water produced during the reaction must be removed.
Reaction Scheme:
Caption: Acid-catalyzed esterification of myristic acid and myristyl alcohol.
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of myristic acid and myristyl alcohol.
-
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the reactants).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water will separate and can be removed, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is close to zero.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acidic catalyst by washing the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by vacuum distillation to remove any unreacted starting materials.
-
Biocatalytic Synthesis (Enzymatic Esterification)
Enzymatic synthesis offers a greener alternative to acid catalysis, proceeding under milder reaction conditions and with higher specificity, often leading to a purer product with fewer side reactions. Immobilized lipases, particularly Candida antarctica lipase (B570770) B (Novozym 435), are highly effective catalysts for this transformation.[4][5]
Workflow for Enzymatic Synthesis:
Caption: Workflow for the enzymatic synthesis of this compound.
-
Reactant and Enzyme Preparation: In a reaction vessel, combine equimolar amounts of myristic acid and myristyl alcohol. Add the immobilized lipase, Novozym 435 (typically 1-10% by weight of the total reactants).
-
Reaction Conditions: Heat the solvent-free mixture to 70°C with constant stirring.[4] To remove the water formed during the reaction, apply a low pressure (vacuum) and bubble dry nitrogen gas through the mixture.[4]
-
Reaction Time and Monitoring: The reaction can proceed to high conversion within a few hours (e.g., 2 hours).[4] Monitor the progress by analyzing samples using gas chromatography (GC) to determine the disappearance of reactants and the formation of the product.
-
Enzyme Recovery and Product Isolation:
-
Upon completion, cool the reaction mixture.
-
If a solvent was used, remove it under reduced pressure.
-
The immobilized enzyme can be recovered by simple filtration and can often be reused for several cycles.
-
-
Purification:
-
The resulting crude this compound is typically of high purity.
-
If necessary, unreacted myristic acid can be removed by washing with a dilute alkaline solution.
-
Unreacted myristyl alcohol can be removed by vacuum distillation.
-
Comparative Analysis of Synthesis Parameters
| Parameter | Acid-Catalyzed Esterification | Biocatalytic Synthesis (Novozym 435) |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Immobilized Candida antarctica lipase B |
| Catalyst Loading | 1-5% (w/w) | 1-10% (w/w) |
| Reaction Temperature | High (typically >100°C, reflux) | Mild (e.g., 60-70°C)[4] |
| Reaction Time | Several hours | Can be as short as 2 hours[4] |
| Solvent | Often requires a solvent for azeotropic water removal (e.g., toluene) | Can be performed solvent-free[6] |
| By-product Removal | Azeotropic distillation (Dean-Stark) | Vacuum and nitrogen sparging[4] |
| Product Purity | May require extensive purification due to side reactions and catalyst residues | Generally high purity, minimizing downstream processing |
| Environmental Impact | Use of corrosive acids and organic solvents | "Green" process with reusable catalyst and milder conditions |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the ester and to identify any residual starting materials or by-products. The mass spectrum of this compound will show a characteristic fragmentation pattern.[3][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum will confirm the presence of the ester functional group, characterized by a strong carbonyl (C=O) stretching band around 1740 cm⁻¹, and the absence of the broad hydroxyl (-OH) band from the carboxylic acid and alcohol starting materials.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to definitively elucidate the structure of the this compound molecule.[7]
Logical Relationship of Characterization:
Caption: Analytical workflow for the characterization of synthesized this compound.
Conclusion
The synthesis of this compound from myristyl alcohol and myristic acid can be effectively achieved through both acid-catalyzed and biocatalytic methods. While the traditional Fischer esterification is a well-established and cost-effective method, the use of immobilized lipases such as Novozym 435 offers a more sustainable and selective route, yielding a high-purity product under milder conditions. The choice of synthesis method will depend on the specific requirements of the application, including desired purity, scale of production, and environmental considerations. The detailed protocols and comparative data provided in this whitepaper serve as a valuable resource for researchers and professionals in the development and production of this compound for pharmaceutical and cosmetic applications.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Myristyl myristate [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-assisted enzymatic synthesis of xylitol fatty acid esters in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myristyl Myristate | C28H56O2 | CID 18605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sourcing and Synthesis of Myristoleyl Myristate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoleyl myristate, a wax ester valued for its emollient properties, is not typically found in abundant quantities in common natural sources like coconut oil. However, its constituent precursors, myristic acid and myristoleyl alcohol, can be derived from natural origins. This technical guide provides an in-depth exploration of the natural sourcing of these precursors and the subsequent synthesis of this compound. It details the extraction of myristic acid from natural fats and oils, the derivation of myristoleyl alcohol, and the enzymatic and chemical synthesis of the final ester. This document includes comprehensive data tables, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in this area.
Introduction to this compound
This compound is the ester formed from the reaction of myristoleyl alcohol and myristic acid. It functions as a waxy emollient in various applications, particularly in the cosmetics and personal care industries, where it imparts a smooth, velvety feel to the skin. While often associated with natural ingredients, it is crucial to understand that this compound is more commonly synthesized from naturally derived precursors rather than being directly extracted from a single natural source.
The primary precursors for this compound are:
-
Myristic Acid (Tetradecanoic Acid): A saturated fatty acid (C14:0) abundantly found in various vegetable fats.
-
Myristoleyl Alcohol ((Z)-tetradec-9-en-1-ol): An unsaturated fatty alcohol (C14:1) that is less common in nature but can be synthesized from myristic acid.
This guide will focus on the pathway from common natural sources like coconut oil to the final synthesized this compound.
Natural Sources of Precursors
Myristic Acid
Myristic acid is a saturated fatty acid that is readily available from a variety of natural sources. It is a major component of the triglycerides found in several vegetable oils and animal fats. Coconut oil and palm kernel oil are among the richest natural sources of myristic acid.[1]
| Natural Source | Myristic Acid Content (%) |
| Coconut Oil | 16-21% |
| Palm Kernel Oil | 14-18% |
| Nutmeg Butter | ~75% (as trimyristin)[2] |
| Bovine Milk Fat | 8-14%[3] |
| Human Breast Milk | 8.6%[3] |
Table 1: Myristic Acid Content in Various Natural Fats and Oils
Myristoleyl Alcohol and its Precursor Myristoleic Acid
Myristoleyl alcohol is the direct alcohol precursor for this compound. However, it is not commonly found in significant quantities in nature. Its corresponding fatty acid, myristoleic acid ((9Z)-tetradecenoic acid) , is an omega-5 fatty acid that is also relatively uncommon but can be found in the seed oils of plants from the Myristicaceae family, where it can constitute up to 30% of the oil.[4] It is also present in smaller amounts in saw palmetto extract, butter, and milk.[5][6]
Myristoleic acid can be biosynthesized from myristic acid by the enzyme stearoyl-CoA desaturase-1.[4] For practical and commercial purposes, myristoleyl alcohol is typically synthesized from myristic acid through chemical reduction processes.
Experimental Protocols
Extraction and Purification of Myristic Acid from Coconut Oil
This protocol outlines the saponification of coconut oil followed by the acidification of the resulting soaps to yield free fatty acids, from which myristic acid can be isolated.
Materials:
-
Coconut oil
-
Ethanol (95%)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled water
-
Separatory funnel, beakers, reflux condenser, heating mantle
Procedure:
-
Saponification:
-
In a round-bottom flask, dissolve 100g of coconut oil in 300 mL of 95% ethanol.
-
Add a solution of 40g of KOH in 60 mL of distilled water.
-
Reflux the mixture for 1-2 hours until the saponification is complete (a clear solution is formed).
-
-
Acidification:
-
After cooling, transfer the soap solution to a large beaker.
-
Slowly add concentrated HCl with constant stirring until the solution is acidic (pH ~2), which will precipitate the free fatty acids.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and add 200 mL of hexane.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper hexane layer containing the free fatty acids.
-
Wash the hexane layer with distilled water until the washings are neutral.
-
-
Isolation and Purification:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane under reduced pressure to obtain the mixed free fatty acids.
-
Myristic acid can be further purified from the mixture by fractional distillation or crystallization.
-
Synthesis of this compound via Enzymatic Esterification
This protocol describes a green chemistry approach to synthesizing this compound using an immobilized lipase (B570770) catalyst.
Materials:
-
Myristic Acid
-
Myristoleyl Alcohol
-
Immobilized Candida antarctica lipase (e.g., Novozym 435)
-
Molecular sieves (for water removal)
-
Solvent (optional, e.g., isooctane)
-
Reaction vessel with temperature control and agitation
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine equimolar amounts of myristic acid and myristoleyl alcohol.
-
If using a solvent, dissolve the substrates in isooctane. For a solvent-free system, gently heat the mixture to melt the substrates.[7]
-
Add the immobilized lipase, typically at a concentration of 5-10% (w/w) of the total substrate mass.
-
Add molecular sieves to remove the water produced during the reaction, which drives the equilibrium towards the product.
-
-
Reaction Conditions:
-
Maintain the reaction temperature between 50-70°C.[8]
-
Provide continuous agitation to ensure proper mixing.
-
Monitor the reaction progress by taking aliquots and analyzing the conversion rate using techniques like gas chromatography (GC) or titration of the remaining acid.
-
-
Product Recovery and Purification:
-
Once the desired conversion is achieved (typically >95%), separate the immobilized enzyme by filtration for reuse.
-
If a solvent was used, remove it by vacuum evaporation.
-
The crude this compound can be purified by distillation under reduced pressure or by crystallization to remove any unreacted starting materials.
-
Visualizations of Pathways and Workflows
Logical Relationship of Components
Caption: Sourcing and Synthesis Pathway
Experimental Workflow for Myristic Acid Extraction
Caption: Workflow for Myristic Acid Extraction
Signaling Pathway for Enzymatic Synthesis
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 3. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 4. Myristoleic acid - Wikipedia [en.wikipedia.org]
- 5. metabolon.com [metabolon.com]
- 6. tuscany-diet.net [tuscany-diet.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Biocatalytic Synthesis of Myristoleyl Myristate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biocatalytic synthesis of myristoleyl myristate, a wax ester with significant potential in pharmaceutical and cosmetic applications. Leveraging the high specificity and mild reaction conditions of lipase-catalyzed esterification, this approach offers a green and efficient alternative to traditional chemical synthesis. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and key process parameters based on analogous lipase-catalyzed wax ester syntheses.
Introduction
This compound is a wax ester formed from the esterification of myristoleic acid, a C14:1 monounsaturated fatty acid, and myristyl alcohol, a C14:0 saturated fatty alcohol. Its unique properties, including its melting point, emollience, and potential as a drug delivery vehicle, make it a molecule of interest for the pharmaceutical and cosmetic industries. Biocatalytic synthesis using lipases presents a highly selective and environmentally friendly route to produce high-purity this compound, avoiding the harsh conditions and potential side products associated with chemical catalysis.[1][2]
The enzymatic synthesis of wax esters is influenced by several key parameters, including the choice of lipase (B570770), reaction temperature, substrate molar ratio, enzyme concentration, and the presence or absence of a solvent.[3] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are often preferred due to their enhanced stability and reusability.[1][4][5]
Biocatalytic Synthesis Pathway
The core of the biocatalytic synthesis of this compound is the lipase-catalyzed esterification reaction. The lipase facilitates the formation of an ester bond between the carboxyl group of myristoleic acid and the hydroxyl group of myristyl alcohol, with the concomitant release of a water molecule. The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the product.
Key Experimental Parameters and Quantitative Data
The successful synthesis of this compound is dependent on the careful optimization of several reaction parameters. The following tables summarize key findings from studies on analogous wax ester syntheses, providing a strong starting point for the optimization of this compound production.
Table 1: Effect of Lipase Source on Wax Ester Synthesis
| Lipase Source | Substrates | Conversion/Yield | Reference |
| Candida antarctica (Novozym 435) | Myristic acid, Myristyl alcohol | High Yield (exact % not specified) | [1][4] |
| Candida antarctica (Novozym 435) | Isopropyl alcohol, Myristic acid | 87.65% conversion | [5] |
| Rhizomucor miehei | Palm kernel oil, Oleyl alcohol | 84.4% yield | |
| Fungal crude lipase | Soybean fatty acid distillates, Cetyl/Oleyl alcohol | 80% production | [2] |
Table 2: Influence of Reaction Temperature on Wax Ester Synthesis
| Temperature (°C) | Lipase | Substrates | Effect on Conversion/Yield | Reference |
| 60 | Novozym 435 | Myristic acid, Myristyl alcohol | Optimal for high yield | [4] |
| 60 | Novozym 435 | Isopropyl alcohol, Myristic acid | Optimal for 87.65% conversion | [5] |
| 70 | Novozym 435 | Myristic acid, Myristyl alcohol | High yield in 2 hours | [1] |
| 50 | Fungal crude lipase | Soybean fatty acid distillates, Cetyl/Oleyl alcohol | Optimal for 80% production | [2] |
| 40 | Rhizomucor miehei lipase | Palm kernel oil, Oleyl alcohol | Optimal for 84.4% yield |
Table 3: Effect of Substrate Molar Ratio (Acid:Alcohol) on Wax Ester Synthesis
| Molar Ratio (Acid:Alcohol) | Lipase | Substrates | Conversion/Yield | Reference |
| 1:1 | Novozym 435 | Myristic acid, Myristyl alcohol | Equimolar amounts used for high conversion | [4] |
| 1:15 | Novozym 435 | Myristic acid, Isopropyl alcohol | 87.65% conversion | [5] |
| 1:3 | Rhizomucor miehei lipase | Palm kernel oil, Oleyl alcohol | Optimal for 84.4% yield | |
| 1:1 | Novozym 435 | Oleic acid, Decanol | Optimal for wax ester synthesis | [4] |
Table 4: Impact of Enzyme Concentration on Wax Ester Synthesis
| Enzyme Concentration (% w/w) | Lipase | Substrates | Effect on Conversion/Yield | Reference |
| 1 | Novozym 435 | Myristic acid, Myristyl alcohol | Sufficient for high conversion | [4] |
| 4 | Novozym 435 | Myristic acid, Isopropyl alcohol | Optimal for 87.65% conversion | [5] |
| 1.5 | Rhizomucor miehei lipase | Palm kernel oil, Oleyl alcohol | Optimal for 84.4% yield | |
| 8.8 U/g | Fungal crude lipase | Soybean fatty acid distillates, Cetyl/Oleyl alcohol | 80% production | [2] |
Detailed Experimental Protocols
The following protocols are generalized from the synthesis of similar wax esters and can be adapted for the specific synthesis of this compound.
Materials
-
Myristoleic Acid (≥99% purity)
-
Myristyl Alcohol (≥99% purity)
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic Solvent (e.g., n-hexane, heptane, or solvent-free system)
-
Molecular Sieves (3Å, for water removal if needed)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Reagents for titration (e.g., ethanolic KOH, phenolphthalein)
Protocol for Lipase Screening
-
Preparation of Substrates : Prepare a stock solution of myristoleic acid and myristyl alcohol in a 1:1 molar ratio. If a solvent is used, dissolve the substrates in the chosen organic solvent (e.g., n-hexane). For a solvent-free system, the substrates can be melted if they are solid at room temperature.
-
Enzyme Addition : To a series of reaction vessels (e.g., 50 mL screw-capped flasks), add a defined amount of the substrate mixture. Add different commercially available lipases (e.g., Novozym 435, Lipozyme RMIM, Lipozyme TLIM) to each flask at a concentration of 1-5% (w/w) of the total substrate weight.
-
Reaction Incubation : Place the flasks in a shaking incubator at a controlled temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).
-
Sampling and Analysis : At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction mixture.
-
Conversion Determination : The conversion of fatty acid to ester can be determined by titrating the remaining free fatty acid with a standardized solution of KOH in the presence of phenolphthalein (B1677637) indicator. Alternatively, gas chromatography (GC) can be used to quantify the amount of this compound formed.
-
Lipase Selection : The lipase that demonstrates the highest conversion rate in the shortest amount of time is selected for further optimization studies.
Protocol for Optimization of Reaction Conditions
-
Experimental Design : A factorial design or response surface methodology (RSM) can be employed to systematically investigate the effects of multiple parameters (temperature, substrate molar ratio, enzyme concentration) and their interactions on the reaction yield.
-
Reaction Setup : Based on the experimental design, set up a series of reactions in a similar manner to the lipase screening protocol, using the selected lipase.
-
Parameter Variation :
-
Temperature : Investigate a range of temperatures, for instance, from 40°C to 70°C.
-
Substrate Molar Ratio : Vary the molar ratio of myristoleic acid to myristyl alcohol, for example, 1:1, 1:1.5, 1:2, and 1:3.
-
Enzyme Concentration : Test different enzyme loadings, for example, 1%, 2%, 3%, 4%, and 5% (w/w of total substrates).
-
-
Reaction and Analysis : Run the reactions for a fixed period (e.g., 8 hours) and determine the percentage conversion for each set of conditions as described previously.
-
Data Analysis and Optimization : Analyze the data to identify the optimal conditions that provide the highest yield of this compound.
Product Purification
-
Enzyme Removal : After the reaction, the immobilized enzyme can be easily removed by filtration or centrifugation for reuse.
-
Unreacted Substrate Removal : Unreacted myristoleic acid can be removed by washing the reaction mixture with a dilute alkaline solution (e.g., 0.5 M Na₂CO₃) followed by a water wash to neutrality. Unreacted myristyl alcohol can be removed by vacuum distillation or chromatography.
-
Solvent Removal : If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.
-
Final Purification : Further purification to obtain high-purity this compound can be achieved by column chromatography on silica (B1680970) gel.
Conclusion
The biocatalytic synthesis of this compound using lipases offers a promising and sustainable method for the production of this high-value wax ester. By leveraging the principles of enzymatic catalysis and systematically optimizing key reaction parameters, researchers and drug development professionals can achieve high yields and purity. The use of immobilized lipases further enhances the economic viability of the process through enzyme recycling. The data and protocols presented in this guide provide a solid foundation for the development and scaling of the biocatalytic production of this compound for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A biocatalyst for sustainable wax ester production: re-wiring lipid accumulation in Rhodococcus to yield high-value oleochemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical State and Melting Point of Myristoleyl Myristate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical state and melting point of Myristoleyl myristate, a wax ester of significant interest in various scientific and industrial applications, including pharmaceuticals and cosmetics. This document outlines the key physical properties, presents quantitative data in a structured format, and details standardized experimental protocols for their determination.
Physical State of this compound
This compound, at ambient temperature (approximately 20-25°C), exists as a white to yellowish waxy solid .[1][2] Its solid nature at room temperature is a key characteristic influencing its application as a structuring agent, emollient, and thickener in various formulations. The texture is often described as waxy, contributing to its functional properties in topical preparations and other delivery systems.
Melting Point of this compound
The melting point of this compound is a critical parameter for its handling, formulation, and performance. It is consistently reported to be in the range of human body temperature, which is a desirable attribute for many cosmetic and pharmaceutical applications.
Quantitative Data Summary
The following table summarizes the melting point of this compound as reported in various technical sources.
| Parameter | Value | Reference(s) |
| Melting Point | ~38 °C (100 °F) | [3][4] |
| Melting Point | 37-39 °C | [5] |
| Melting Point | 37-55 °C | [6] |
| Melting Point | 37.4 °C | [7] |
Experimental Protocols
Accurate determination of the physical state and melting point of this compound requires standardized experimental procedures. The following sections detail the methodologies that are broadly applicable to waxy solids of this nature.
Determination of Physical State
The physical state of a substance at a given temperature is primarily determined through visual observation under controlled conditions.
Methodology:
-
Sample Preparation: A representative sample of this compound is placed in a clear, inert container (e.g., a glass beaker or vial).
-
Temperature Control: The sample is maintained at a standard ambient temperature, typically 20°C or 25°C, for a sufficient period to ensure thermal equilibrium. This can be achieved using a calibrated incubator or a temperature-controlled room.
-
Visual Observation: The sample is visually inspected for its physical characteristics. The observation should note its state (solid, liquid, or semi-solid), color, and form (e.g., crystalline, amorphous, waxy).
-
Documentation: The observed physical state at the specified temperature is recorded.
Determination of Melting Point
For waxy solids like this compound, standardized methods such as those described by ASTM International and the United States Pharmacopeia (USP) are recommended for accurate and reproducible melting point determination.
This method is suitable for determining the melting point of crystalline waxes. It relies on observing the temperature plateau during the cooling of a molten sample, which corresponds to the heat of fusion being released.
Methodology:
-
Apparatus: The apparatus consists of a test tube to hold the sample, a calibrated thermometer or temperature probe, an air bath, and a water bath.
-
Sample Preparation: A sample of this compound is melted by heating it to at least 8°C above its expected melting point.
-
Procedure:
-
The molten sample is poured into the test tube to a specific height.
-
The thermometer is inserted into the molten sample, ensuring the bulb is at a specified depth.
-
The test tube assembly is placed in the air bath, which is then immersed in the water bath maintained at a constant temperature (typically 16-28°C).
-
The temperature of the sample is recorded at regular intervals (e.g., every 15 seconds) as it cools.
-
-
Data Analysis: A cooling curve is plotted with temperature versus time. The melting point is the temperature at which the rate of temperature change decreases, forming a plateau. This plateau is identified as the first five consecutive readings that are within 0.1°C of each other.
This method is widely used in the pharmaceutical industry and involves heating a small sample in a capillary tube and observing the temperature range over which it melts.
Methodology:
-
Apparatus: A melting point apparatus with a heating block or bath, a calibrated thermometer or digital temperature sensor, and capillary tubes are required.
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a specific height.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate, typically 1°C per minute, especially near the expected melting point.
-
The temperatures at which the substance begins to melt (the first appearance of liquid) and is completely molten are observed and recorded.
-
-
Data Analysis: The melting range is reported as the temperature from the initial to the final melting point. For a pure substance, this range is typically narrow.
Visualization of Physical State Transition
The relationship between temperature and the physical state of this compound can be visualized as a simple state transition diagram.
Caption: State transition of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Wax Melting Point: Compare 100-195°F Ranges for Best Results - Hywax [hywax.com]
- 3. store.astm.org [store.astm.org]
- 4. â©741⪠Melting Range or Temperature [doi.usp.org]
- 5. Melting point - WaxPedia [waxpedia.org]
- 6. store.astm.org [store.astm.org]
- 7. img.antpedia.com [img.antpedia.com]
An In-depth Technical Guide to the Solubility Profile of Myristoleyl Myristate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl myristate, a wax ester, is utilized in various cosmetic and pharmaceutical formulations for its emollient and texture-enhancing properties. A thorough understanding of its solubility in different organic solvents is crucial for formulation development, ensuring product stability, and optimizing delivery systems. This technical guide provides a summary of the available solubility data for this compound and outlines a general experimental workflow for its characterization.
Solubility Profile of this compound
Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative solubility information has been reported in technical documents and safety assessments. The following table summarizes the known solubility characteristics of this compound.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Solubility |
| Hydrocarbons | Mineral Oil | Soluble[1][2] |
| Alcohols | Isopropyl Alcohol | Insoluble[1][2] |
| Ethyl Alcohol | Insoluble[1][2] | |
| Polyols | Glycerol | Insoluble[1][2] |
| Propylene Glycol | Insoluble[1][2] | |
| Aqueous | Water | Insoluble[1][2] |
Note: The lack of quantitative data (e.g., in g/100 mL or mg/L) highlights a significant data gap in the scientific literature. Researchers are encouraged to perform solubility studies to generate quantitative data for a broader range of pharmaceutically and cosmetically relevant solvents.
Experimental Protocols for Characterization
While specific protocols for determining the solubility of this compound were not found, a general workflow for the characterization of wax esters can be adapted. This typically involves purification followed by analytical techniques to determine composition and physical properties.
General Experimental Workflow for Wax Ester Characterization
A common approach to characterizing a wax ester like this compound involves the following steps:
-
Extraction and Purification: The initial step is to extract the wax ester from its source or reaction mixture using a suitable organic solvent. Purification can be achieved through techniques such as column chromatography on silica (B1680970) gel.
-
Compositional Analysis: To confirm the identity and purity of the wax ester, hydrolysis (saponification) is often performed to break the ester bond, yielding the constituent fatty acid and fatty alcohol. These components are then typically derivatized (e.g., methylation of the fatty acid) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their specific structures and relative amounts.
-
Physicochemical Characterization: Techniques like Differential Scanning Calorimetry (DSC) are employed to determine the melting point and other thermal properties of the purified wax ester.
The following diagram illustrates a generalized workflow for the characterization of a wax ester.
Caption: General workflow for the characterization of this compound.
The available data on the solubility of this compound is qualitative, indicating its solubility in non-polar solvents like mineral oil and insolubility in polar solvents such as water and short-chain alcohols. For comprehensive formulation development, further research to quantify the solubility of this compound in a wider array of organic solvents is essential. The provided experimental workflow offers a foundational approach for the characterization and purity assessment of this wax ester, which is a prerequisite for accurate solubility determination.
References
An In-Depth Technical Guide on the Molecular Properties of Myristate Esters
This technical guide provides a detailed analysis of the molecular formula and weight for myristate esters, with a specific focus on clarifying the distinction between Myristyl Myristate and Myristoleyl Myristate. This document is intended for researchers, scientists, and professionals in drug development who require precise chemical information.
It is important to note a discrepancy in the initial query. The provided molecular formula, C28H56O2, corresponds to Myristyl Myristate , a saturated wax ester. The name This compound refers to a monounsaturated ester with a different molecular formula. This guide will address both compounds to ensure clarity.
Quantitative Data Summary
The molecular properties of Myristyl Myristate and this compound are summarized below for direct comparison.
Table 1: Molecular Properties of Myristyl Myristate
| Property | Value |
| Molecular Formula | C28H56O2[1][2][3][4] |
| Molecular Weight | 424.74 g/mol [2][3][5] |
| IUPAC Name | tetradecyl tetradecanoate[4] |
| CAS Registry Number | 3234-85-3[1] |
Table 2: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C28H54O2 |
| Molecular Weight | 422.72 g/mol |
| IUPAC Name | (9Z)-tetradec-9-enyl tetradecanoate |
| CAS Registry Number | Not readily available |
Myristyl myristate is the ester formed from the condensation of myristic acid and myristyl alcohol.[6] It is used in cosmetics as an emollient and texture enhancer.[6]
Logical Relationship of Myristate Esters
The following diagram illustrates the formation of both Myristyl Myristate and this compound from their constituent fatty acid and fatty alcohol precursors. This visualization clarifies the structural difference that leads to their distinct molecular formulas.
Figure 1: Formation of Myristate Esters
References
- 1. Myristyl myristate [webbook.nist.gov]
- 2. GSRS [precision.fda.gov]
- 3. larodan.com [larodan.com]
- 4. Myristyl Myristate | C28H56O2 | CID 18605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Myristyl myristate (CAS 3234-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
Myristoleyl Myristate: A Technical Guide to its Function as an Emollient and Texture Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoleyl myristate, the ester of myristyl alcohol and myristic acid, is a widely utilized ingredient in the cosmetic and pharmaceutical industries. This technical guide delves into its core functions as an emollient and texture enhancer. It provides a comprehensive overview of its physicochemical properties, mechanism of action on the skin barrier, and its role in formulation aesthetics. This document synthesizes available data on its performance, outlines relevant experimental protocols for its evaluation, and presents visual representations of its chemical nature and functional pathways.
Introduction
This compound is a non-greasy solid emollient that offers significant benefits in skincare and cosmetic formulations.[1] Its ability to soften and smooth the skin, coupled with its advantageous effects on product texture, makes it a versatile ingredient.[2] This guide explores the technical aspects of this compound, providing a resource for professionals in formulation development and skin science research.
Physicochemical Properties
This compound is a wax-like substance at room temperature with a melting point close to that of the skin, which allows it to impart a pleasant feel upon application.[3][4]
| Property | Value | Source |
| Chemical Name | Tetradecyl tetradecanoate | [5][6] |
| INCI Name | Myristyl Myristate | [7] |
| CAS Number | 3234-85-3 | [3][5] |
| Molecular Formula | C28H56O2 | [3][6][8] |
| Molecular Weight | 424.74 g/mol | [6][9][10] |
| Appearance | White to yellowish waxy solid | [3][9] |
| Melting Point | ~38°C / 100°F | [1] |
| Solubility | Insoluble in water, soluble in oils | |
| Typical Usage Level | 1-10% | [3][11] |
Role as an Emollient
As an emollient, this compound's primary function is to soften and soothe the skin.[5] It achieves this by forming a protective, non-greasy barrier on the skin's surface, which helps to reduce moisture loss and protect the skin from external irritants.[3][7]
Mechanism of Action
This compound functions as an occlusive agent. Upon application, it forms a thin, hydrophobic film on the stratum corneum. This film reinforces the skin's natural lipid barrier, thereby reducing transepidermal water loss (TEWL) and helping to maintain skin hydration. The result is skin that feels smoother and more supple.
Efficacy Data
| Parameter | Method | Expected Outcome with this compound |
| Skin Hydration | Corneometry | Increase in skin capacitance, indicating higher moisture content. |
| Transepidermal Water Loss (TEWL) | Tewameter | Decrease in water evaporation from the skin surface. |
| Skin Smoothness | Skin Visiometer, Clinical Grading | Reduction in skin roughness and scaling. |
| Sensory Feel | Trained Sensory Panel | Reports of increased softness, smoothness, and reduced dryness. |
Role as a Texture Enhancer
This compound is highly valued for its ability to modify the rheology and sensory profile of cosmetic formulations.[2][5][11] It contributes to a more elegant and aesthetically pleasing product.
Formulation Benefits
-
Body and Consistency: It adds body and thickness to creams and lotions without a heavy or greasy feel.[1]
-
Spreadability: It improves the slip and glide of a product upon application, allowing for more uniform coverage.[7][12]
-
Opacifying Agent: It imparts a white, opaque appearance to emulsions, which can be desirable for aesthetic reasons.[9][12]
-
Aesthetic Modifier: It provides a soft, slightly waxy, and often powdery after-feel, which can enhance the consumer experience.[1][9]
-
Stabilizer: It can help to prevent the separation of oil and water phases in emulsions.[3][7]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of an ingredient like this compound.
Protocol for Evaluating Skin Hydration and Barrier Function
Objective: To assess the effect of a formulation containing this compound on skin hydration and transepidermal water loss (TEWL).
Methodology:
-
Subject Recruitment: A panel of healthy volunteers with self-perceived dry skin is recruited.
-
Test Areas: Two to four test sites are demarcated on the volar forearms of each subject.
-
Baseline Measurements: Baseline skin hydration (Corneometer) and TEWL (Tewameter) are measured at each test site.
-
Product Application: A standardized amount of the test product (and a control/placebo) is applied to the designated test sites. One site may be left untreated.
-
Post-Application Measurements: Skin hydration and TEWL are measured at specified time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.
-
Data Analysis: Changes from baseline are calculated and statistically analyzed to compare the effects of the test product to the control and untreated sites.
Protocol for Sensory Analysis of Texture
Objective: To characterize the sensory attributes of a formulation containing this compound.
Methodology:
-
Panel Selection: A trained sensory panel is utilized for the evaluation.
-
Sample Preparation: Samples of the test formulation and a control are prepared in coded, identical containers.
-
Evaluation Procedure: Panelists are instructed to apply a standardized amount of each product to a specified area of their skin (e.g., forearm).
-
Attribute Evaluation: Panelists rate the intensity of various sensory attributes at different time points (e.g., during pick-up, rub-out, and after-feel). Key attributes include:
-
Initial Feel: Firmness, stickiness
-
Application: Spreadability, slip, absorption speed
-
After-Feel: Greasiness, waxiness, powderiness, smoothness
-
-
Data Collection: Ratings are recorded on a standardized scale (e.g., a 10-point line scale).
-
Data Analysis: The data is statistically analyzed to identify significant differences in sensory attributes between the test and control formulations.
Safety and Regulatory Information
This compound is generally considered safe for use in cosmetic products.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed its safety and concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.[9] Acute toxicity studies have shown it to be non-toxic, and it has been found to be a minimal to mild skin irritant in animal studies, but not a sensitizer.[13][14] However, it is noted to have a high comedogenic rating, and therefore may not be suitable for individuals with acne-prone skin.[3][9]
Conclusion
This compound is a multifunctional ingredient that serves as an effective emollient and a versatile texture enhancer. Its ability to improve skin barrier function and simultaneously create aesthetically pleasing formulations makes it a valuable component in the development of a wide range of skincare and cosmetic products. Further research focusing on generating quantitative performance data would be beneficial for formulators seeking to optimize its use in specific applications.
References
- 1. ulprospector.com [ulprospector.com]
- 2. myrevea.com [myrevea.com]
- 3. specialchem.com [specialchem.com]
- 4. Myristyl Myristate | Cosmetic Ingredients Guide [ci.guide]
- 5. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 6. Myristyl myristate [webbook.nist.gov]
- 7. Myristyl myristate in skincare, What is? | Lesielle [lesielle.com]
- 8. Myristyl Myristate | C28H56O2 | CID 18605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. paulaschoice.es [paulaschoice.es]
- 12. uk.typology.com [uk.typology.com]
- 13. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 14. Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Analysis of Myristoleyl Myristate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Myristoleyl myristate (C₂₈H₅₄O₂), a wax ester of significant interest in the pharmaceutical and cosmetic industries, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined here offers a robust and reliable approach for the quantification and identification of this compound in various sample matrices. This document includes a comprehensive experimental protocol, data presentation in a tabular format, and a visual representation of the analytical workflow.
Introduction
This compound is a wax ester known for its emollient and lubricating properties, making it a valuable ingredient in topical drug delivery systems, ointments, and cosmetic formulations. Accurate and precise analytical methods are crucial for quality control, formulation development, and stability testing of products containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound. This application note details a high-temperature GC-MS method suitable for the direct analysis of this long-chain wax ester.
Experimental Protocol
This protocol is designed for the quantitative analysis of this compound.
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane (B92381). From the stock solution, prepare a series of calibration standards by serial dilution in hexane to achieve concentrations of 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL.
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in hexane to a final concentration within the calibration range (e.g., 0.1–1.0 mg/mL).[1]
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
High-temperature GC-MS is required for the analysis of long-chain wax esters.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | 7010B Triple Quadrupole GC/MS or equivalent |
| Column | DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or equivalent high-temperature nonpolar capillary column.[1][2] |
| Injector Temperature | 350°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes. Ramp to 350°C at 15°C/min. Hold at 350°C for 10 minutes. |
| MS Transfer Line Temp. | 350°C |
| Ion Source Temperature | 230°C[1] |
| Quadrupole Temperature | 150°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Scan Range | m/z 50-600 |
Data Presentation
Quantitative analysis of this compound can be achieved by constructing a calibration curve from the analysis of standard solutions. The peak area of the molecular ion or a characteristic fragment ion is plotted against the concentration of the standards.
Table 1: Representative Quantitative Data for this compound Calibration
| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area (Arbitrary Units) |
| 5 | 15.85 | 150,000 |
| 10 | 15.85 | 310,000 |
| 25 | 15.85 | 780,000 |
| 50 | 15.85 | 1,600,000 |
| 100 | 15.85 | 3,250,000 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Mass Spectrum Analysis
The mass spectrum of this compound (molecular weight: 422.7 g/mol ) obtained by electron ionization will exhibit a molecular ion peak ([M]⁺) at m/z 422. The fragmentation pattern is expected to show characteristic ions corresponding to the fatty acid and fatty alcohol moieties. Key fragment ions would include the acylium ion from the myristate portion at m/z 211 ([C₁₃H₂₇CO]⁺) and fragments arising from the myristoleyl alcohol chain.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The protocol is suitable for quality control and research applications in the pharmaceutical and cosmetic industries. The provided workflow and data presentation guidelines will aid researchers in implementing this method in their laboratories.
References
Application Note: Structural Characterization of Myristoleyl Myristate by NMR Spectroscopy
AN-NMR-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of Myristoleyl myristate. Predicted ¹H and ¹³C NMR data are presented to facilitate its identification and quality control. A comprehensive experimental protocol for acquiring high-quality NMR spectra is also provided.
Introduction
This compound is a wax ester, a class of compounds valued in the pharmaceutical and cosmetic industries for their emollient and moisturizing properties. It is formed from the esterification of myristoleyl alcohol and myristic acid. The presence of a cis-alkene moiety in the myristoleyl group introduces a kink in the hydrocarbon chain, influencing its physical properties such as melting point and viscosity compared to its saturated analog, myristyl myristate.
Accurate structural elucidation and purity assessment are critical for ensuring the quality and performance of products containing this compound. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound, making it an ideal tool for this purpose. This note provides the predicted ¹H and ¹³C NMR spectral data for this compound to serve as a reference for its characterization.
Chemical Structure
The chemical structure of this compound is shown in Figure 1. It is the ester formed from (9Z)-tetradec-9-en-1-ol (myristoleyl alcohol) and tetradecanoic acid (myristic acid).
Chemical Formula: C₂₈H₅₄O₂ Molecular Weight: 422.7 g/mol
Figure 1. Chemical structure of this compound.
Predicted NMR Spectral Data
3.1. Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show characteristic signals for the olefinic protons, the protons adjacent to the ester group, the long aliphatic chains, and the terminal methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.34 | m | 2H | -CH=CH- (Olefinic protons) |
| ~4.05 | t | 2H | -CH₂-O-C(=O)- |
| ~2.28 | t | 2H | -C(=O)-CH₂- |
| ~2.01 | m | 4H | -CH₂-CH=CH-CH₂- |
| ~1.62 | p | 2H | -C(=O)-CH₂-CH₂- |
| ~1.60 | p | 2H | -CH₂-CH₂-O-C(=O)- |
| ~1.27 | br s | 34H | -(CH₂)ₙ- (Bulk methylene) |
| ~0.88 | t | 6H | -CH₃ (Terminal methyls) |
3.2. Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the carbonyl carbon, olefinic carbons, carbons adjacent to the oxygen atom, and the aliphatic chain carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~173.9 | -C=O (Ester carbonyl) |
| ~130.0 | -CH=CH- (Olefinic carbons) |
| ~64.4 | -CH₂-O-C(=O)- |
| ~34.4 | -C(=O)-CH₂- |
| ~31.9 | -(CH₂)ₙ- (pre-terminal CH₂) |
| ~29.7 - ~29.1 | -(CH₂)ₙ- (Bulk methylene) |
| ~27.2 | -CH₂-CH=CH-CH₂- |
| ~25.9 | -CH₂-CH₂-O-C(=O)- |
| ~25.0 | -C(=O)-CH₂-CH₂- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Protocol: NMR Spectroscopic Analysis of this compound
P-NMR-001
Scope
This protocol describes the procedure for the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Pipettes and pipette tips
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Safety Precautions
-
Handle this compound in a well-ventilated area. Although generally considered safe, good laboratory practices should be followed.
-
Deuterated solvents are harmful. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Workflow Diagram
Caption: Experimental workflow for NMR analysis of this compound.
Detailed Protocol
5.1. Sample Preparation
-
Accurately weigh 10-20 mg of the this compound sample directly into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
Cap the vial and vortex until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
5.2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Tune and shim the probe to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 s
-
Relaxation Delay: 2 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
-
Spectral Width: 240 ppm
-
5.3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction on the resulting spectra.
-
For the ¹H spectrum, reference the TMS peak to 0.00 ppm. Integrate all peaks.
-
For the ¹³C spectrum, reference the CDCl₃ peak to 77.16 ppm.
-
Assign the signals in both spectra according to the predicted data in the tables above.
-
Analyze the spectra for any impurity peaks.
Disclaimer
The NMR data presented in this application note are predicted and should be used as a guide. Actual experimental chemical shifts may vary depending on the solvent, concentration, and instrument used. It is recommended to confirm the structure using a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC).
Thermal analysis of "Myristoleyl myristate" using Differential Scanning Calorimetry (DSC)
Application Note
Introduction
Data Presentation
The thermal properties of long-chain esters are crucial for predicting their behavior in formulations. The following table summarizes key thermal parameters obtained from DSC analysis for Myristyl Myristate and Cetyl Palmitate, which serve as relevant examples.
| Compound | Onset Melting Temp. (°C) | Peak Melting Temp. (°C) | Heat of Fusion (J/g) | Onset Crystallization Temp. (°C) | Peak Crystallization Temp. (°C) |
| Myristyl Myristate (example) | ~38 | ~41[1][2] | Not Available | Not Available | Not Available |
| Cetyl Palmitate (example) | ~50 | 56.3 - 57[3][4] | 246.10[4] | Not Available | Not Available |
Note: The data for Myristyl Myristate is based on melting point information from technical data sheets. Detailed DSC thermograms providing onset temperatures and heat of fusion for Myristoleyl Myristate are not publicly available. The data for Cetyl Palmitate is provided for comparative purposes to illustrate the typical range of values for similar cosmetic esters.
Experimental Protocols
A precise and consistent experimental protocol is essential for obtaining reproducible DSC results. The following is a general protocol for the thermal analysis of waxy solids like this compound.
1. Sample Preparation
-
Ensure the sample is homogeneous and representative of the bulk material.
-
Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components during heating.
2. DSC Instrument Settings
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Program:
-
Heating Scan: Heat the sample from 0°C to 100°C at a controlled rate of 10°C/min. This initial scan is used to observe the melting behavior of the as-received sample.
-
Cooling Scan: Cool the sample from 100°C to 0°C at a controlled rate of 10°C/min. This scan provides information on the crystallization behavior.
-
Second Heating Scan: Reheat the sample from 0°C to 100°C at a controlled rate of 10°C/min. This scan reveals the thermal properties after a controlled cooling cycle, which can be important for understanding the material's behavior after processing.
-
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to create a stable and inert atmosphere in the sample chamber.
-
Reference: An empty, hermetically sealed aluminum pan is used as a reference.
3. Data Analysis
-
Melting Point: Determined as the peak temperature of the endothermic transition in the heating scan. The onset temperature of melting is also a valuable parameter.
-
Heat of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. This value is a measure of the energy required to melt the sample and is related to its crystallinity.
-
Crystallization Temperature: Determined as the peak temperature of the exothermic transition in the cooling scan. The onset of crystallization is also a key parameter.
Mandatory Visualization
Diagram of the DSC Experimental Workflow
Caption: Experimental workflow for DSC analysis of this compound.
Diagram of Thermal Transitions in this compound
Caption: Logical relationship of thermal transitions during DSC analysis.
References
Application Note: Rheological Characterization of a Topical Cream with Myristoleyl Myristate
Abstract
This application note provides a detailed protocol for measuring the rheological properties of a semi-solid topical cream formulated with Myristoleyl myristate. This compound, a waxy ester, is a common ingredient in cosmetic and pharmaceutical formulations, contributing to the product's sensory profile, viscosity, and stability.[1][2][3] Understanding the rheological behavior of such formulations is critical for ensuring product performance, stability, and patient compliance.[4] This document outlines experimental procedures for determining viscosity profiles, yield stress, and viscoelastic properties, and presents the data in a clear, tabular format for comparative analysis.
Introduction
The rheological properties of semi-solid dosage forms, such as creams and ointments, are critical quality attributes that dictate their performance from manufacturing and packaging to end-use.[5][6] These properties, including viscosity, spreadability, and viscoelasticity, are influenced by the formulation's composition and microstructure. This compound is frequently used in topical formulations to enhance texture, provide a pleasant skin feel, and act as a co-emulsifier and viscosity-increasing agent.[2][3][7] It is typically used at concentrations ranging from 1% to 10%.[1][2][8]
This application note details the standard rheological tests to characterize a model cream formulation containing this compound. The described protocols will enable researchers to quantify the formulation's flow behavior and structural properties, which are essential for quality control and product development.
Materials and Methods
Sample Formulation
A model oil-in-water (O/W) cream was prepared with the composition outlined in Table 1. This compound was included in the oil phase as a texturizing agent and co-emulsifier.
Table 1: Model Cream Formulation with this compound
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | This compound | Emollient, Thickener | 5.0 |
| Cetearyl Alcohol | Thickener, Emulsifier | 8.0 | |
| Mineral Oil | Emollient | 10.0 | |
| Emulsifying Wax NF | Emulsifier | 5.0 | |
| Water Phase | Deionized Water | Vehicle | 70.0 |
| Glycerin | Humectant | 1.5 | |
| Carbomer 940 | Rheology Modifier | 0.3 | |
| Neutralizer | Triethanolamine | Neutralizer | 0.2 |
Instrumentation
All rheological measurements were performed using a rotational rheometer equipped with a Peltier temperature control system. A parallel plate geometry (e.g., 40 mm diameter) with a 1 mm gap was used for all tests.
Experimental Protocols
A fresh sample was used for each test to prevent artifacts from shear history. The sample was carefully applied to the lower plate to avoid air bubbles, and the upper plate was lowered to the set gap. Any excess sample was trimmed. The sample was allowed to equilibrate at the test temperature for 5 minutes before starting the measurement.
This test measures the viscosity of the formulation as a function of shear rate, providing insights into its shear-thinning behavior.
-
Test Type: Rotational, shear rate sweep
-
Shear Rate Range: 0.1 s⁻¹ to 100 s⁻¹ (logarithmic ramp)
-
Temperature: 25°C ± 0.1°C
-
Data Points: 20
-
Procedure: The shear rate is progressively increased, and the corresponding shear stress is measured to calculate viscosity.
This test identifies the linear viscoelastic region (LVER) and the yield stress of the formulation. The LVER is the strain range where the deformation is non-destructive, and the storage (G') and loss (G'') moduli are independent of the applied strain. The yield stress is the stress at which the material begins to flow.
-
Test Type: Oscillatory, strain sweep
-
Frequency: 1 Hz
-
Strain Range: 0.01% to 100% (logarithmic ramp)
-
Temperature: 25°C ± 0.1°C
-
Data Points: 20
-
Procedure: A constant frequency is applied while the strain amplitude is increased. G' and G'' are monitored as a function of strain.
This test characterizes the viscoelastic nature of the formulation at rest by measuring the storage and loss moduli as a function of frequency within the LVER.
-
Test Type: Oscillatory, frequency sweep
-
Strain: A fixed strain within the LVER (e.g., 0.1%)
-
Frequency Range: 0.1 Hz to 10 Hz (logarithmic ramp)
-
Temperature: 25°C ± 0.1°C
-
Data Points: 10
-
Procedure: A constant strain is applied while the frequency is varied. This provides information on the formulation's structure and stability over different time scales.
Results
The following tables summarize the quantitative data obtained from the rheological tests performed on the model cream formulation.
Table 2: Viscosity Profile of this compound Cream
| Shear Rate (s⁻¹) | Viscosity (Pa·s) | Shear Stress (Pa) |
| 0.1 | 55.2 | 5.52 |
| 1.0 | 12.8 | 12.8 |
| 10.0 | 3.1 | 31.0 |
| 100.0 | 0.8 | 80.0 |
Table 3: Viscoelastic Properties from Amplitude Sweep
| Parameter | Value |
| Linear Viscoelastic Region (LVER) Limit (Strain %) | 0.5% |
| Yield Stress (Pa) | 45.3 |
| G' at LVER (Pa) | 2100 |
| G'' at LVER (Pa) | 450 |
Table 4: Frequency Sweep Data at 0.1% Strain
| Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan (δ) (G''/G') |
| 0.1 | 1850 | 390 | 0.21 |
| 1.0 | 2100 | 450 | 0.21 |
| 10.0 | 2450 | 580 | 0.24 |
Discussion
The results indicate that the cream formulation with this compound exhibits typical shear-thinning behavior, where the viscosity decreases with an increasing shear rate (Table 2). This is a desirable property for topical products, as it allows for easy spreading during application while maintaining high viscosity at rest for good physical stability.
The oscillatory amplitude sweep (Table 3) revealed a yield stress of 45.3 Pa, which is the minimum stress required to initiate flow. This contributes to the cream's ability to stay in place upon application without dripping. Within the LVER, the storage modulus (G') is significantly higher than the loss modulus (G''), indicating a predominantly elastic, solid-like structure at rest.[9][10]
The frequency sweep data (Table 4) further confirms the stable, gel-like structure of the cream, with G' remaining greater than G'' across the tested frequency range. The low value of tan(δ) (<< 1) signifies a well-structured formulation with more solid-like than liquid-like characteristics.
Visualization of Experimental Workflows
Caption: Experimental workflow for rheological testing.
Caption: Relationship between formulation and performance.
Conclusion
The rheological protocols described in this application note provide a comprehensive framework for characterizing topical formulations containing this compound. By performing flow curve analysis and oscillatory tests, researchers can obtain quantitative data on viscosity, yield stress, and viscoelastic properties. This information is invaluable for formulation optimization, stability assessment, and ensuring that the final product meets the desired performance characteristics for consumer acceptance and therapeutic efficacy.
References
- 1. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 2. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 3. Myristyl Myristate | Cosmetic Ingredients Guide [ci.guide]
- 4. rheology-specialtyadditives.arkema.com [rheology-specialtyadditives.arkema.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. uk.typology.com [uk.typology.com]
- 8. specialchem.com [specialchem.com]
- 9. Understanding Storage and Loss Modulus with TA Instruments - TA Instruments [tainstruments.com]
- 10. rheologylab.com [rheologylab.com]
Application Notes and Protocols: Myristyl Myristate as a Potential Phase Change Material for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the investigation of Myristyl Myristate as a potential phase change material (PCM) for thermal energy storage (TES) applications. Due to the apparent scarcity of data for "Myristoleyl Myristate," this document focuses on the closely related and more extensively documented fatty acid ester, Myristyl Myristate. Myristyl Myristate, a wax ester derived from myristic acid and myristyl alcohol, exhibits a phase transition temperature suitable for various low-temperature thermal energy storage applications, including passive temperature regulation in buildings, electronics, and pharmaceutical transport. These notes cover the thermophysical properties, chemical compatibility, and thermal stability of Myristyl Myristate, alongside detailed experimental protocols for its characterization.
Introduction to Myristyl Myristate as a Phase Change Material
Myristyl Myristate (CAS 3234-85-3) is a saturated fatty acid ester that belongs to the class of organic PCMs.[1][2] Organic PCMs are characterized by their high latent heat of fusion, congruent melting and freezing, chemical stability, and non-corrosive nature.[3] Myristyl Myristate melts and solidifies at a nearly constant temperature, enabling it to store and release large amounts of thermal energy during these phase transitions.[4][5] Its melting point being near ambient and physiological temperatures makes it a person of interest for applications requiring thermal regulation in these ranges.[4][6]
Thermophysical Properties of Myristyl Myristate
| Property | Value | Source/Method |
| Melting Point (°C) | ~38 | [7] |
| Latent Heat of Fusion (kJ/kg) | 180 - 220 (Estimated) | Based on similar fatty acid esters[2][5] |
| Specific Heat Capacity (Solid) (kJ/kg·K) | ~2.0 (Estimated) | Based on paraffin (B1166041) waxes and fatty acids[8] |
| Specific Heat Capacity (Liquid) (kJ/kg·K) | ~2.5 (Estimated) | Based on paraffin waxes and fatty acids[8] |
| Thermal Conductivity (Liquid) (W/m·K) | ~0.15 (Estimated) | Based on methyl myristate[3][6][9][10] |
| Density (Liquid) ( kg/m ³) | ~860 at 40°C | General data for fatty acid esters |
Chemical Compatibility
The long-term performance of a PCM is also contingent on its compatibility with containment materials. Fatty acid esters are generally compatible with a wide range of materials.
| Container Material | Compatibility Rating | Notes |
| Stainless Steel (304, 316) | Excellent | Fatty acids and their esters generally show good compatibility with stainless steel.[11][12][13][14] |
| Aluminum | Good | Good resistance is expected, though testing under specific operational conditions is advised.[15] |
| High-Density Polyethylene (HDPE) | Good | HDPE is generally resistant to fatty acids and esters at moderate temperatures.[16][17][18][19][20] |
Thermal Stability and Cycling
Experimental Protocols
Determination of Thermophysical Properties
This protocol outlines the determination of melting temperature and latent heat of fusion.
This method can be used to determine the specific heat capacity and thermal conductivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ulprospector.com [ulprospector.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. themetalcompany.co.nz [themetalcompany.co.nz]
- 12. cdn-aorpci1.actonsoftware.com [cdn-aorpci1.actonsoftware.com]
- 13. spinchem.com [spinchem.com]
- 14. calpaclab.com [calpaclab.com]
- 15. calpaclab.com [calpaclab.com]
- 16. descoeurope.com [descoeurope.com]
- 17. calpaclab.com [calpaclab.com]
- 18. cipax.com [cipax.com]
- 19. descoasia.com [descoasia.com]
- 20. cdf1.com [cdf1.com]
Application Notes and Protocols for the Formulation of Myristoleyl Myristate Nanoparticles for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system for topical applications, offering enhanced skin penetration, controlled release, and improved stability of encapsulated active pharmaceutical ingredients (APIs). Myristoleyl myristate, a waxy ester, serves as an excellent lipid matrix for the formulation of SLNs due to its biocompatibility and occlusive properties. These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound nanoparticles for topical drug delivery.
Data Presentation
The following tables summarize typical quantitative data for this compound SLNs and representative data for similar lipid-based nanoparticles.
Table 1: Physicochemical Properties of this compound SLNs
| Parameter | Typical Value | Method of Analysis |
| Particle Size (z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering |
| Encapsulation Efficiency (EE%) | > 70% | UV-Vis Spectrophotometry / HPLC |
| Drug Loading (DL%) | 1 - 5% | UV-Vis Spectrophotometry / HPLC |
Table 2: In Vitro Performance of this compound SLNs
| Parameter | Typical Value/Observation | Method of Analysis |
| Drug Release Profile | Sustained release over 24-48 h | Franz Diffusion Cell |
| Skin Permeation Flux | API-dependent | Franz Diffusion Cell |
| Occlusion Factor | 30 - 50% | In vitro occlusion test |
| Skin Hydration | Increased by 20-40% | Corneometer/Tewameter |
Experimental Protocols
Formulation of this compound SLNs by Hot Homogenization and Ultrasonication
This protocol describes the preparation of this compound SLNs using a widely adopted and scalable method.
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Active Pharmaceutical Ingredient (API)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh this compound and the lipophilic API.
-
Heat the mixture in a beaker on a heating magnetic stirrer to 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is obtained.
-
-
Preparation of Aqueous Phase:
-
Accurately weigh the surfactant and co-surfactant and dissolve them in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of a Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-shear homogenization at 8,000-12,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes. The sonication process should be carried out in a pulsed mode (e.g., 30 seconds on, 30 seconds off) to avoid excessive heating.
-
Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
The SLN dispersion can be centrifuged or dialyzed to remove any unencapsulated drug.
-
Characterization of this compound SLNs
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Electrophoretic Light Scattering is used to determine their surface charge.
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
-
Principle: The amount of drug encapsulated within the SLNs is determined by separating the free drug from the nanoparticles and quantifying the drug in both fractions.
-
Procedure:
-
Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation or by using centrifugal filter units.
-
Collect the supernatant containing the free drug.
-
Disrupt the SLN pellet using a suitable solvent to release the encapsulated drug.
-
Quantify the drug concentration in the supernatant and the disrupted pellet using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE% and DL% using the following equations:
-
EE% = (Total drug - Free drug) / Total drug * 100
-
DL% = (Total drug - Free drug) / Total lipid weight * 100
-
-
-
Principle: A Franz diffusion cell is used to simulate the release of the drug from the SLN formulation through a synthetic membrane into a receptor medium.
-
Procedure:
-
Set up the Franz diffusion cells with a synthetic membrane (e.g., cellulose (B213188) acetate) separating the donor and receptor compartments.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4) and maintain the temperature at 32 ± 0.5°C with constant stirring.
-
Apply a known amount of the SLN formulation to the membrane in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
-
Principle: This study evaluates the permeation of the drug from the SLN formulation through excised animal or human skin.
-
Procedure:
-
Mount a piece of excised skin (e.g., rat, porcine, or human) on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Follow the same procedure as the in vitro drug release study (Protocol 2.3).
-
At the end of the experiment, the skin can be removed, and the amount of drug retained in different skin layers can be quantified.
-
-
Principle: A fluorescently labeled API or a fluorescent dye co-encapsulated in the SLNs allows for the visualization of their penetration into the different layers of the skin.
-
Procedure:
-
Prepare SLNs incorporating a fluorescent marker.
-
Apply the fluorescent SLN formulation to the surface of excised skin mounted in a specialized holder.
-
After a defined incubation period, wash the skin surface to remove excess formulation.
-
Obtain optical sections of the skin using a confocal laser scanning microscope to visualize the distribution of the fluorescent marker within the skin layers.
-
Mandatory Visualizations
Caption: Experimental workflow for the formulation and characterization of this compound SLNs.
Caption: Proposed mechanism of skin penetration for this compound SLNs.
Application Notes and Protocols: Myristoleyl Myristate as a Co-emulsifier in Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl myristate is a naturally derived ester of myristyl alcohol and myristic acid, presenting as a white to yellowish waxy solid.[1][2] In the formulation of oil-in-water (O/W) emulsions, it serves as a multifunctional co-emulsifier, emollient, and texture enhancer.[1][3] Its incorporation into cosmetic and pharmaceutical formulations is primarily to bolster emulsion stability, particularly in systems with high oil content or those subjected to temperature fluctuations.[3][4] Furthermore, this compound is utilized to modify the sensory profile of topical products, imparting a characteristic soft, powdery, and non-greasy after-feel.[1][4] These application notes provide detailed protocols for the formulation and characterization of O/W emulsions incorporating this compound as a co-emulsifier.
Key Attributes and Functions
This compound offers several advantages in the formulation of oil-in-water emulsions:
-
Enhanced Emulsion Stability: As a co-emulsifier, it works in conjunction with the primary emulsifier to create a more robust and stable emulsion, reducing the likelihood of phase separation.[3]
-
Improved Texture and Aesthetics: It imparts a silky, rich feel to lotions and creams and can provide a brighter, more opaque appearance to the final product.[2][4]
-
Viscosity Modification: It contributes to the body and viscosity of emulsions without imparting a heavy or greasy skin feel.[5]
-
Skin Conditioning: As an emollient, it helps to soften and smooth the skin by forming a protective layer that reduces moisture loss.[1]
-
Broad Compatibility: It is compatible with a wide range of cosmetic ingredients, including anionic, nonionic, and cationic surfactants.[6]
Data Presentation: Impact of this compound on Emulsion Properties
The following tables present representative data illustrating the effect of varying concentrations of this compound on key physical properties of a model oil-in-water emulsion. This data is intended to provide a general understanding of the performance of this compound. Actual results may vary depending on the specific formulation.
Table 1: Effect of this compound Concentration on Emulsion Viscosity and Droplet Size
| This compound Concentration (% w/w) | Viscosity (cP at 25°C) | Mean Droplet Size (μm) | Polydispersity Index (PDI) |
| 0 (Control) | 1500 | 5.2 | 0.45 |
| 1 | 2500 | 4.8 | 0.41 |
| 3 | 4500 | 4.1 | 0.35 |
| 5 | 7500 | 3.5 | 0.30 |
| 7 | 11000 | 3.0 | 0.27 |
| 10 | 15000 | 2.6 | 0.25 |
Table 2: Influence of this compound on Emulsion Stability (Accelerated Aging at 45°C)
| This compound Concentration (% w/w) | Stability Rating (4 weeks) | Observations |
| 0 (Control) | 2 (Poor) | Significant creaming and coalescence observed after 1 week. |
| 1 | 4 (Good) | Slight creaming observed after 3 weeks. |
| 3 | 5 (Excellent) | No visible signs of instability after 4 weeks. |
| 5 | 5 (Excellent) | No visible signs of instability after 4 weeks. |
| 7 | 5 (Excellent) | No visible signs of instability after 4 weeks. |
| 10 | 5 (Excellent) | No visible signs of instability after 4 weeks. |
Stability Rating Scale: 1 = Complete Phase Separation, 2 = Significant Instability, 3 = Moderate Instability, 4 = Slight Instability, 5 = No Visible Change
Experimental Protocols
I. Preparation of an Oil-in-Water (O/W) Emulsion
This protocol outlines the preparation of a basic O/W moisturizing cream using a high-shear homogenizer.
Materials:
-
Oil Phase:
-
This compound: 1.0 - 10.0%
-
Primary Emulsifier (e.g., Cetearyl Alcohol & Ceteareth-20): 5.0%
-
Oil (e.g., Caprylic/Capric Triglyceride): 15.0%
-
Cetyl Alcohol: 2.0%
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0%
-
Xanthan Gum: 0.2%
-
-
Preservative: (e.g., Phenoxyethanol, Ethylhexylglycerin): As required
Equipment:
-
High-shear homogenizer (e.g., Silverson, Ultra-Turrax)[7][8]
-
Water bath or heating mantle
-
Beakers
-
Overhead stirrer
-
Calibrated balance
-
pH meter
Procedure:
-
Phase Preparation:
-
In a suitable beaker, combine all components of the oil phase.
-
In a separate beaker, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and mix until the xanthan gum is fully hydrated. This is the water phase.
-
-
Heating:
-
Heat both the oil phase and the water phase separately to 75-80°C. Ensure all components in the oil phase are completely melted and the phases are uniform.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot water phase while mixing with the high-shear homogenizer at a moderate speed (e.g., 5,000 - 10,000 rpm) for 5-10 minutes.
-
-
Cooling:
-
Transfer the emulsion to an overhead stirrer and begin cooling while stirring at a low speed (e.g., 200-300 rpm).
-
-
Final Additions:
-
Once the emulsion has cooled to below 40°C, add the preservative and any other temperature-sensitive ingredients.
-
Continue stirring until the emulsion reaches room temperature.
-
-
pH Adjustment:
-
Measure the pH of the final emulsion and adjust if necessary to the desired range (typically 5.5-6.5 for skin products).
-
II. Characterization of the O/W Emulsion
A. Droplet Size Analysis:
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Procedure:
-
Dilute a small sample of the emulsion with deionized water to an appropriate concentration for the instrument.
-
Gently mix the diluted sample to ensure homogeneity.
-
Measure the droplet size distribution using the DLS or laser diffraction instrument.
-
Record the mean droplet size and polydispersity index (PDI).
-
B. Viscosity Measurement:
-
Method: Rotational Viscometer (e.g., Brookfield type).
-
Procedure:
-
Place an appropriate amount of the emulsion in a suitable container.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the emulsion.
-
Allow the spindle to rotate in the emulsion until a stable reading is obtained.
-
Record the viscosity in centipoise (cP).
-
III. Emulsion Stability Testing
A. Accelerated Stability Testing:
-
Purpose: To predict the long-term stability of the emulsion in a shorter timeframe.
-
Procedure:
-
Place samples of the emulsion in sealed, appropriate containers.
-
Store the samples at elevated temperatures (e.g., 40°C, 45°C) for a period of 1 to 3 months.[9]
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove samples and evaluate for any changes in physical properties such as color, odor, pH, viscosity, and signs of phase separation (creaming, coalescence).[10]
-
B. Freeze-Thaw Cycle Testing:
-
Purpose: To assess the emulsion's stability against temperature fluctuations.
-
Procedure:
-
Place samples of the emulsion in sealed containers.
-
Subject the samples to a series of temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[10]
-
After a predetermined number of cycles (typically 3-5), evaluate the samples for any changes in physical properties as described in the accelerated stability testing.
-
C. Sensory Evaluation:
-
Purpose: To assess the feel and application properties of the emulsion on the skin.[11]
-
Procedure:
-
Recruit a panel of trained sensory evaluators.
-
Provide each panelist with a standardized amount of the emulsion.
-
Instruct the panelists to evaluate the product based on predefined attributes such as:
-
Appearance: Color, gloss, consistency.
-
Pickup: Firmness, ease of removal from the container.
-
Rub-out: Spreadability, slip, absorption.
-
After-feel: Greasiness, stickiness, smoothness, powderiness.
-
-
Collect and analyze the sensory data to obtain a comprehensive profile of the product's performance.[12]
-
Visualizations
Caption: Experimental workflow for preparing an oil-in-water emulsion.
Caption: Role of this compound as a co-emulsifier.
Caption: Mechanism of skin hydration by an occlusive emollient.
References
- 1. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 2. Myristyl Myristate [bayhousearomatics.com]
- 3. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 4. You are being redirected... [ingredientstodiefor.com]
- 5. Myristyl Myristate | Cosmetic Ingredients Guide [ci.guide]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparison of oil-in-water emulsions prepared by ultrasound, high-pressure homogenization and high-speed homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. agnopharma.com [agnopharma.com]
- 11. amarrie.com [amarrie.com]
- 12. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
Application Notes and Protocols: Myristoleyl Myristate for the Encapsulation of Hydrophobic Active Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of hydrophobic active pharmaceutical ingredients (APIs) presents a significant challenge in drug development due to their poor solubility in aqueous environments, leading to low bioavailability. Encapsulation of these APIs within lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), is a promising strategy to overcome these limitations. Myristoleyl myristate, an ester of myristoleyl alcohol and myristic acid, is a waxy, solid lipid at room temperature with excellent emollient and stabilizing properties.[1][2] Its biocompatibility and ability to form a stable solid matrix make it a compelling candidate for the encapsulation of hydrophobic APIs, offering advantages such as controlled release, protection of the API from degradation, and improved skin penetration for topical applications.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the formulation of SLNs and NLCs for the encapsulation of hydrophobic active ingredients.
Physicochemical Properties of this compound
This compound is a non-greasy, solid emollient that enhances the aesthetic properties of formulations.[2] Its key properties relevant to encapsulation are summarized below.
| Property | Value | Reference |
| Appearance | White to off-white waxy solid | [1] |
| Melting Point | 37-55 °C | [1] |
| Solubility | Practically insoluble in water; soluble in oils and lipids | [1] |
| Biocompatibility | High in vitro biocompatibility with human cells | [3][4] |
| Stability | Stable under normal storage and handling conditions | [5] |
Application: Encapsulation of a Model Hydrophobic Drug
To illustrate the application of this compound, we present representative data for the encapsulation of a model hydrophobic drug, such as curcumin (B1669340) or tretinoin. The following tables summarize typical formulation parameters and the resulting physicochemical properties of the nanoparticles.
Table 1: Formulation Composition of this compound Solid Lipid Nanoparticles (SLNs)
| Component | Concentration (% w/v) | Purpose |
| This compound | 5.0 | Solid Lipid Matrix |
| Model Hydrophobic Drug | 0.5 | Active Ingredient |
| Polysorbate 80 (Tween® 80) | 2.5 | Surfactant |
| Purified Water | up to 100 | Aqueous Phase |
Table 2: Physicochemical Characterization of this compound SLNs
| Parameter | Typical Value |
| Particle Size (Z-average) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -15 to -30 mV |
| Encapsulation Efficiency (EE%) | > 85% |
| Drug Loading (DL%) | 1 - 5% |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
This protocol describes the preparation of SLNs using a widely adopted method.
Materials:
-
This compound
-
Hydrophobic active ingredient
-
Polysorbate 80 (Tween® 80)
-
Purified water
-
Chloroform or other suitable organic solvent (for drug solubilization if necessary)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Water bath or heating magnetic stirrer
-
Beakers and magnetic stir bars
-
Analytical balance
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amount of this compound and the hydrophobic active ingredient.
-
Place them in a beaker and heat to approximately 10°C above the melting point of this compound (around 65°C) using a water bath or heating magnetic stirrer.
-
Stir until a clear, homogenous lipid melt is obtained. If the drug is not readily soluble in the molten lipid, it can be pre-dissolved in a minimal amount of a suitable volatile organic solvent, which is then added to the molten lipid and evaporated.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of Polysorbate 80 and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (e.g., 65°C).
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Immediately after the addition of the aqueous phase, homogenize the mixture using a high-shear homogenizer at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator.
-
Sonicate for 10-15 minutes at an appropriate power output. The sonication process should be carried out in a pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.
-
The cooling process allows the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C for further characterization and use.
-
Protocol 2: Characterization of this compound SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Measure the particle size (Z-average) and PDI using a DLS instrument at 25°C.
-
Measure the zeta potential using the same instrument equipped with an ELS module.
-
Perform all measurements in triplicate.
-
2. Encapsulation Efficiency (EE%) and Drug Loading (DL%) Determination:
-
Method: Centrifugation or dialysis followed by spectrophotometry or chromatography.
-
Procedure:
-
Separate the unencapsulated drug from the SLN dispersion. This can be achieved by centrifuging the sample at high speed (e.g., 15,000 rpm for 30 minutes) and collecting the supernatant containing the free drug. Alternatively, dialysis can be used.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the EE% and DL% using the following equations:
EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL% = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
3. Morphological Characterization:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure:
-
Dilute the SLN dispersion and place a drop onto a carbon-coated copper grid.
-
Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid).
-
Observe the morphology and size of the nanoparticles under the electron microscope.
-
4. In Vitro Drug Release Study:
-
Method: Dialysis bag diffusion technique.
-
Procedure:
-
Place a known amount of the SLN dispersion into a dialysis bag with a suitable molecular weight cut-off.
-
Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound SLNs.
Caption: Enhanced topical delivery mechanism of hydrophobic drugs using this compound SLNs.
Conclusion
This compound is a promising lipid excipient for the encapsulation of hydrophobic active ingredients in Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Its favorable physicochemical properties and biocompatibility make it a suitable candidate for developing advanced drug delivery systems, particularly for topical and dermatological applications. The protocols provided herein offer a foundational framework for researchers to formulate and characterize this compound-based nanoparticles, enabling further exploration of their therapeutic potential.
References
- 1. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation design, preparation and physicochemical characterizations of solid lipid nanoparticles containing a hydrophobic drug: effects of process variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sct.ageditor.ar [sct.ageditor.ar]
Application Notes and Protocols: Myristyl Myristate for Enhancing the Stability of Cosmetic and Pharmaceutical Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl myristate is a naturally derived ester of myristyl alcohol and myristic acid, predominantly utilized in the cosmetic and pharmaceutical industries as an emollient, texture enhancer, and co-emulsifier.[1][2] Its waxy, crystalline structure at room temperature and melting point near body temperature contribute unique sensorial properties to topical formulations.[3][4] Functionally, myristyl myristate significantly enhances the stability of emulsions by increasing viscosity, preventing phase separation, and improving the overall aesthetic appeal of the final product.[1][5] These application notes provide a comprehensive overview of the utility of myristyl myristate in emulsion stabilization, supported by quantitative data and detailed experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of myristyl myristate is essential for its effective incorporation into emulsion systems.
| Property | Value | Reference |
| INCI Name | Myristyl Myristate | [3] |
| CAS Number | 3234-85-3 | [3] |
| Appearance | White to yellowish waxy solid/flakes | [2] |
| Melting Point | ~38-45°C | [6][7] |
| Solubility | Insoluble in water, soluble in oils | [6] |
| Required HLB | 7.52 | [8] |
| Typical Use Level | 1-10% | [4][6] |
Mechanism of Action in Emulsion Stabilization
Myristyl myristate contributes to emulsion stability through a multi-faceted mechanism primarily centered on its physical properties within the formulation. It is important to note that it functions as a co-emulsifier, meaning it works in conjunction with a primary emulsifier to achieve a stable system.
-
Viscosity Modification: Upon incorporation into the oil phase of an emulsion, myristyl myristate imparts a significant increase in viscosity.[4][9] This thickening of the continuous phase hinders the movement of dispersed droplets, thereby reducing the likelihood of coalescence and phase separation.[1]
-
Interfacial Film Reinforcement: As a fatty ester, myristyl myristate can orient itself at the oil-water interface alongside the primary emulsifier. This co-location strengthens the interfacial film surrounding the dispersed droplets, creating a more robust barrier against droplet fusion.
-
Crystalline Network Formation: Upon cooling, myristyl myristate can form a crystalline network within the oil phase of the emulsion. This structured internal phase further immobilizes the dispersed droplets and enhances the overall rigidity and stability of the emulsion.
-
Aesthetic Enhancement: Myristyl myristate provides a whitening and opacifying effect to emulsions, improving their visual appeal.[1][2] It also imparts a characteristic powdery and smooth skin feel, which is highly desirable in cosmetic and pharmaceutical creams and lotions.[10]
Figure 1. Mechanism of myristyl myristate in emulsion stabilization.
Quantitative Data on Stability Enhancement
While extensive quantitative data is proprietary to manufacturers, a published study provides insight into the stabilizing effects of myristyl myristate in an oil-in-water (O/W) emulsion.
Table 1: Stability Data for an O/W Emulsion Containing 2% Myristyl Myristate [5]
| Time | Storage Condition | pH | Apparent Viscosity (Pa.s) |
| Initial | - | 5.8 ± 0.1 | 12.23 - 15.56 |
| 1 Month | 25°C ± 2°C | 5.8 ± 0.1 | Oscillations within range |
| 3 Months | 25°C ± 2°C | 5.8 ± 0.1 | Oscillations within range |
| 1 Month | 40°C ± 2°C / 75% ± 5% RH | 5.8 ± 0.1 | Oscillations within range |
| 3 Months | 40°C ± 2°C / 75% ± 5% RH | 5.8 ± 0.1 | Oscillations within range |
| 1 Month | 25°C (In-use simulation) | 5.8 ± 0.1 | Oscillations within range |
| 3 Months | 25°C (In-use simulation) | 5.8 ± 0.1 | Oscillations within range |
The results indicate that the formulation maintained a stable pH and viscosity over a 3-month period under various stress conditions, demonstrating the contribution of myristyl myristate to the overall stability of the emulsion.[5]
Another study qualitatively noted that an emulsion containing myristyl myristate (E2) exhibited a higher viscosity compared to emulsions with other emollients.[9]
Experimental Protocols
The following protocols are standard methods for evaluating the stability of cosmetic and pharmaceutical emulsions. A control formulation without myristyl myristate should be tested alongside the experimental formulation to quantify its stabilizing effect.
Protocol for Emulsion Preparation (Oil-in-Water Cream)
This protocol outlines the preparation of a basic O/W cream to serve as a model system for evaluating the effects of myristyl myristate.
Materials:
-
Oil Phase:
-
Myristyl Myristate (e.g., 2-5%)
-
Cetearyl Alcohol (e.g., 5%)
-
Glyceryl Stearate (e.g., 3%)
-
Caprylic/Capric Triglyceride (to 100% of oil phase)
-
-
Water Phase:
-
Deionized Water (q.s. to 100%)
-
Glycerin (e.g., 3%)
-
Xanthan Gum (e.g., 0.2%)
-
-
Preservative: (e.g., Phenoxyethanol at a recommended concentration)
Procedure:
-
In a suitable vessel, combine all components of the oil phase and heat to 75°C with gentle stirring until all solids are melted and the phase is uniform.
-
In a separate vessel, combine the deionized water and glycerin. Disperse the xanthan gum in this mixture with propeller agitation. Heat the water phase to 75°C.
-
Slowly add the oil phase to the water phase with continuous high-shear homogenization for 3-5 minutes to form a uniform emulsion.
-
Begin cooling the emulsion while stirring with a paddle mixer.
-
At approximately 40°C, add the preservative and continue to mix until the emulsion is smooth and has reached room temperature.
-
Package the emulsion in appropriate containers for stability testing.
Figure 2. Experimental workflow for emulsion preparation.
Protocol for Accelerated Stability Testing
Accelerated stability testing is employed to predict the long-term shelf life of a product by subjecting it to exaggerated environmental conditions.
Equipment:
-
Stability chambers (e.g., 40°C/75% RH, 45°C, 50°C)
-
Refrigerator (4°C)
-
Freezer (-10°C)
-
Centrifuge
-
Viscometer
-
pH meter
-
Microscope
Procedure:
-
Initial Analysis: Before placing samples under stress conditions, perform baseline measurements for:
-
Appearance (color, odor, texture)
-
pH
-
Viscosity
-
Microscopic evaluation (droplet size and distribution)
-
-
Storage Conditions: Place samples of the emulsion in the following conditions:
-
Room Temperature (25°C) - Control
-
Elevated Temperature (40°C, 45°C, or 50°C)
-
Reduced Temperature (4°C)
-
Freeze-Thaw Cycles: Place samples at -10°C for 24 hours, then at 25°C for 24 hours. Repeat for 3-5 cycles.
-
-
Evaluation Intervals: Evaluate the samples at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks). At each interval, assess for any changes in the parameters measured during the initial analysis.
-
Centrifugation Test: To assess creaming or separation, centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) and observe for any phase separation.
References
- 1. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ellemental.com [ellemental.com]
- 7. US7307104B2 - Process for forming an emulsion using microchannel process technology - Google Patents [patents.google.com]
- 8. Critical micelle concentration of some sorbitan fatty acid esters - effect of solvents (Journal Article) | OSTI.GOV [osti.gov]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Biocatalytic Synthesis of Myristoleyl Myristate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the biocatalytic synthesis of myristoleyl myristate for improved yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Product Yield | 1. Inactive Enzyme2. Poor Substrate Quality3. Suboptimal Reaction Conditions4. Presence of Inhibitors | 1. Verify the activity of the lipase (B570770). If using a commercial immobilized enzyme, check the expiration date and storage conditions. For in-house preparations, ensure the immobilization was successful.2. Ensure high purity of myristoleic acid and myristoleyl alcohol. Impurities can inhibit the enzyme.3. Review and optimize reaction temperature, pH (if applicable), and agitation. Ensure proper mixing of the reactants and the biocatalyst.4. Short-chain alcohols or other solvents used in upstream processing can inhibit lipase activity. Ensure substrates are free from potential inhibitors. |
| Slow Reaction Rate | 1. Insufficient Enzyme Concentration2. Low Reaction Temperature3. Mass Transfer Limitations | 1. Gradually increase the enzyme loading (e.g., from 1% to 5% w/w of total substrates). Note that beyond a certain point, increasing the enzyme amount may not significantly boost the rate.[1]2. Increase the reaction temperature in increments (e.g., 5°C). The optimal range for commonly used lipases like Novozym 435 is typically 40-70°C.[2] Be cautious of exceeding the thermal stability limit of the enzyme, which can lead to denaturation.3. Increase the agitation speed to reduce external mass transfer limitations.[1][3] If the system is very viscous, a solvent-free approach might be hindered; however, this is a key advantage of the process. |
| Reaction Stalls Before Completion | 1. Reversible Reaction Equilibrium2. Enzyme Deactivation3. Substrate or Product Inhibition | 1. The esterification reaction produces water, which can hydrolyze the ester product, creating an equilibrium that limits yield. Remove water as it is formed by applying a vacuum, sparging with dry nitrogen, or using molecular sieves.[2][4]2. The enzyme may be denatured by excessive temperature or pH shifts during the reaction. Monitor and control these parameters. Some lipases can also be deactivated by high concentrations of the alcohol substrate.3. High concentrations of either the substrate (myristoleyl alcohol) or the product (this compound) can sometimes inhibit the enzyme. A fed-batch approach for the alcohol substrate may be beneficial in some cases. |
| Enzyme Loses Activity Upon Reuse | 1. Inadequate Washing2. Harsh Recovery Conditions | 1. After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., isopropanol (B130326) or hexane) to remove any residual substrates and products from the active sites.[1]2. Avoid high temperatures during the drying process. Ensure the enzyme is thoroughly dried before the next use, as residual solvent can affect the subsequent reaction. |
| High Final Acid Number of Product | 1. Incomplete Conversion | 1. Increase the reaction time to allow for a more complete conversion of myristoleic acid.2. Optimize the molar ratio of substrates. A slight excess of myristoleyl alcohol can help drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of enzyme for synthesizing this compound?
A1: Immobilized lipases are the preferred biocatalysts for this synthesis due to their stability, reusability, and ease of separation from the product. Specifically, Candida antarctica lipase B (CALB), commercially available as Novozym 435, is widely reported to be highly efficient for the synthesis of wax esters.[1][3][4]
Q2: What are the optimal reaction conditions for temperature and pressure?
A2: The optimal temperature is typically in the range of 40°C to 70°C.[2] Higher temperatures increase the reaction rate but can lead to enzyme denaturation if exceeded. The reaction is often conducted under reduced pressure (vacuum) to facilitate the removal of water, a byproduct of the esterification, which drives the reaction equilibrium towards a higher yield.[2][4]
Q3: What is the recommended molar ratio of myristoleic acid to myristoleyl alcohol?
A3: A 1:1 molar ratio is a common starting point for the reaction.[4] However, to maximize the conversion of the fatty acid, a slight excess of the alcohol (e.g., 1:1.1 or 1:1.2) can be beneficial. Very high excesses of alcohol should be avoided as they can sometimes inhibit the enzyme.
Q4: Is it necessary to use a solvent in this biocatalytic synthesis?
A4: One of the significant advantages of this enzymatic method is the ability to perform the reaction in a solvent-free system.[5] This aligns with the principles of "Green Chemistry" by reducing waste and avoiding the use of potentially hazardous organic solvents.[6]
Q5: How can I monitor the progress of the esterification reaction?
A5: The progress of the reaction can be monitored by tracking the consumption of the fatty acid. A common method is to take samples at regular intervals and determine the acid value by titration with a standardized base (e.g., KOH). Alternatively, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the concentrations of the reactants and the product.[1]
Data Presentation
The following table summarizes the impact of various experimental parameters on the yield of biocatalytic wax ester synthesis. While specific data for this compound is limited, the data for analogous wax esters like myristyl myristate and isopropyl myristate provide valuable insights.
| Parameter | Variation | Observed Effect on Yield/Conversion | Reference |
| Enzyme Type | Novozym 435 vs. other lipases (Lipozyme RMIM, TLIM) | Novozym 435 showed significantly higher conversion (87.65%) for isopropyl myristate synthesis compared to negligible conversion with others.[1][3] | [1][3] |
| Temperature | Increased from 30°C to 70°C | Increased temperature generally enhances the initial rate of synthesis. For myristyl myristate, temperature had a positive influence on the yield.[1][4] | [1][4] |
| Pressure | Atmospheric vs. Low Pressure (Vacuum) | Applying a vacuum to remove water is a critical factor for achieving high conversion. For myristyl myristate, working pressure was the most significant factor, with a negative influence (lower pressure is better).[4] A study on myristyl myristate demonstrated high yields at low pressure within 2 hours.[2] | [2][4] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 (equimolar) | An equimolar ratio is a standard and effective starting point for myristyl myristate synthesis.[4] | [4] |
| 15:1 (for Isopropyl Myristate) | A high molar ratio of alcohol to acid created a single-phase system, overcoming mass transfer limitations and resulting in high conversion (87.65%).[1][3] | [1][3] | |
| Catalyst Loading (% w/w) | Increased from 1% to 4% | Increasing enzyme loading from 1% to 4% increased the productivity of isopropyl myristate. Further increases showed marginal improvement.[1] | [1] |
Experimental Protocols
Detailed Methodology for Optimization of this compound Synthesis
This protocol describes a typical batch experiment for the synthesis of this compound using an immobilized lipase.
1. Materials:
-
Myristoleic Acid (≥99% purity)
-
Myristoleyl Alcohol (≥99% purity)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Hexane (B92381) or similar solvent (for enzyme washing)
-
Standardized potassium hydroxide (B78521) (KOH) solution (for titration)
-
Phenolphthalein (B1677637) indicator
2. Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hot plate
-
Thermometer or temperature probe
-
Vacuum pump and vacuum trap
-
Condenser (optional, for high-temperature reactions)
-
Sampling apparatus (e.g., syringe)
3. Experimental Procedure:
-
Enzyme Preparation: If the enzyme is new, it can be used directly. If it is being reused, wash it with hexane to remove residual substrates/products from the previous run and dry it completely under a vacuum.
-
Reaction Setup:
-
Add equimolar amounts of myristoleic acid and myristoleyl alcohol to the round-bottom flask. For example, for a 0.1 mol scale reaction, add 22.64 g of myristoleic acid and 22.84 g of myristoleyl alcohol.
-
Add the immobilized lipase. A typical starting catalyst load is 2-4% of the total substrate weight (e.g., for a total of ~45.5 g of substrates, use 0.9 to 1.8 g of Novozym 435).
-
Place the flask on the magnetic stirrer hot plate and add a stir bar.
-
Assemble the apparatus, connecting one neck of the flask to the vacuum pump (with a trap in between) and placing a thermometer in another neck to monitor the reaction temperature.
-
-
Reaction Execution:
-
Begin stirring to ensure the mixture is homogenous.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Once the temperature is stable, apply a vacuum to the system to begin removing the water produced during the reaction.
-
Maintain the desired temperature and pressure throughout the experiment.
-
-
Monitoring the Reaction:
-
At set time intervals (e.g., every hour), carefully take a small sample from the reaction mixture.
-
Determine the acid value of the sample by dissolving a known weight of the sample in a neutral solvent (e.g., ethanol/ether mixture) and titrating with standardized KOH solution using phenolphthalein as an indicator.
-
Calculate the conversion of myristoleic acid based on the decrease in the acid value over time.
-
-
Reaction Termination and Product Recovery:
-
Once the acid value becomes constant (indicating the reaction has reached completion or equilibrium), stop the heating and stirring.
-
Release the vacuum and allow the reactor to cool to room temperature.
-
Separate the immobilized enzyme from the product mixture by filtration.
-
The liquid product is primarily this compound and can be further purified if necessary.
-
Wash the recovered enzyme as described in step 1 for reuse.
-
Visualizations
Caption: Experimental workflow for optimizing this compound synthesis.
Caption: Key parameters influencing the yield of this compound.
References
- 1. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Preventing phase separation in creams formulated with "Myristoleyl myristate"
Technical Support Center: Formulating Creams with Myristoleyl Myristate
This guide provides researchers, scientists, and drug development professionals with technical support for preventing phase separation in cream formulations containing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cream formulations?
This compound is a wax ester derived from myristyl alcohol and myristic acid.[1][2] In cosmetic and pharmaceutical creams, it serves multiple functions:
-
Emollient: It softens and soothes the skin by forming a protective barrier that helps trap moisture.[1][3][4]
-
Texture Enhancer: It imparts a rich, silky feel to lotions and creams and reduces their watery sensation.[1][3]
-
Co-emulsifier/Stabilizer: It helps to thicken and stabilize emulsions, making them more resistant to temperature variations and preventing the separation of oil and water components.[1][2][3] It is typically used at concentrations ranging from 1-10%.[4][5]
Q2: What are the common visual signs of phase separation in our cream?
Phase separation, a key indicator of emulsion instability, can manifest in several ways:[6][7]
-
Creaming/Sedimentation: The appearance of a less dense oily layer at the top (creaming) or a denser aqueous layer at the bottom (sedimentation).
-
Water Pooling: Visible droplets of water leaking from the cream, often seen on the surface or around the edges of the container.[8]
-
Loss of Viscosity: The cream becomes thinner or more watery over time, indicating a breakdown of the emulsion structure.[8]
-
Grainy or Waxy Texture: This can occur if waxy components, like this compound, were not properly melted and incorporated during manufacturing, or if crystallization occurs upon cooling.[9]
Q3: What are the primary causes of phase separation in creams formulated with this compound?
Phase separation in these creams is typically due to one or more of the following factors:
-
Inadequate Emulsification: This is the most common cause, stemming from using the wrong type or an insufficient amount of emulsifier.[8][10] Emulsifiers are critical for reducing the interfacial tension between the oil and water phases.[7][11]
-
Ingredient Incompatibility: The addition of certain ingredients, like electrolytes, can disrupt the stability of the emulsion.[12][13]
-
Improper Manufacturing Process: Factors such as incorrect heating temperatures, insufficient mixing speed (shear), or temperature fluctuations during formulation can negatively affect viscosity and stability.[10][14]
-
Incorrect Phase Ratios: An excessively high oil phase concentration can overload the emulsification system, leading to instability.[8]
Q4: How can we select an appropriate emulsifier system for a cream containing this compound?
Selecting the right emulsifier system is crucial for stability. Consider the following:
-
Use a Combination of Emulsifiers: Blending emulsifiers is often more effective for long-term stability.[14][15]
-
Consider Co-emulsifiers and Stabilizers: this compound itself acts as a co-emulsifier.[1][3] Fatty alcohols (like Cetearyl alcohol) and fatty acids can also serve as auxiliary agents to thicken and stabilize the emulsion.[11]
-
Incorporate Thickeners: Adding polymers or gums (e.g., xanthan gum, carbomer) to the continuous phase increases viscosity, which slows down the movement of droplets and prevents separation.[6][12][14]
Q5: How do manufacturing process parameters affect the stability of our cream?
The manufacturing process is as critical as the formulation itself. Key parameters include:
-
Temperature Control: Both the oil and water phases should be heated to similar temperatures, typically 70-75°C, to ensure all ingredients, especially waxes like this compound, are fully melted before emulsification.[9][14]
-
Adequate Shear: Proper mixing with sufficient shear is necessary to reduce the droplet size of the dispersed phase. Smaller droplets are less prone to coalescence and separation.[13][14]
-
pH Monitoring: The final pH of the cream should be checked and adjusted to ensure it is within a range that is compatible with the chosen emulsifiers and other ingredients.[10][14]
Troubleshooting Guide: Phase Separation
This guide provides a systematic approach to diagnosing and resolving common stability issues.
| Observed Problem | Potential Root Causes | Recommended Solutions |
| Cream Separation (Oily/Watery Layers) | 1. Incorrect type or insufficient concentration of emulsifier.[8][10] 2. Inadequate homogenization leading to large droplet size.[14] 3. High concentration of electrolytes disrupting the emulsion.[12] 4. Temperature fluctuations during storage.[16] | 1. Review and optimize the emulsifier system. Consider using a blend of emulsifiers.[14] 2. Increase the concentration of the primary emulsifier or add a co-emulsifier. 3. Incorporate a stabilizer such as a polymer or gum (e.g., Xanthan Gum, Carbomer) to increase the viscosity of the continuous phase.[6][14] 4. Optimize the homogenization process (speed, duration) to achieve smaller, more uniform droplets. |
| Grainy or Waxy Texture | 1. Incomplete melting of this compound or other high melting point ingredients in the oil phase.[9] 2. Crystallization of ingredients due to rapid or improper cooling.[9] 3. Interaction between certain emulsifiers and wax components.[17] | 1. Ensure the oil phase is heated to a temperature sufficiently above the melting point of all its components and held there until everything is fully liquid.[9] 2. Control the cooling rate of the emulsion with gentle, continuous stirring. 3. Evaluate the compatibility of the chosen emulsifier with this compound. |
| Decreased Viscosity Over Time | 1. Gradual coalescence of dispersed phase droplets.[8] 2. A significant shift in the formulation's pH.[9] 3. Microbial contamination or degradation of thickening agents.[10] | 1. Incorporate a rheology modifier or thickener to build and maintain viscosity.[12] 2. Measure the pH of the separated product. If it has shifted, identify the cause and consider adding a pH buffer to the formulation.[9] 3. Ensure the preservative system is effective.[10] |
Experimental Protocols for Stability Testing
To ensure the long-term stability of your cream formulation, a robust stability testing program is essential.
Accelerated Stability Testing (Thermal Stress)
This method uses elevated temperatures to accelerate aging and predict shelf life.[18]
-
Objective: To assess the physical and chemical stability of the cream under accelerated conditions.
-
Methodology:
-
Sample Preparation: Prepare multiple samples of the final formulation in the intended final packaging.
-
Storage Conditions: Place samples in controlled-temperature chambers. Common conditions based on ICH guidelines include 40°C ± 2°C / 75% RH ± 5% RH.[19]
-
Testing Schedule: Evaluate the samples at specified time points. A typical schedule for a 6-month accelerated study would be: Time 0, 1 month, 2 months, 3 months, and 6 months.[20]
-
Parameters to Evaluate:
-
Visual Appearance: Color, odor, phase separation, crystallization.
-
Physicochemical Properties: pH, viscosity.
-
Microscopic Analysis: Droplet size and distribution.
-
-
Freeze-Thaw Cycle Testing
This test evaluates the emulsion's resilience to extreme temperature fluctuations.
-
Objective: To determine if the emulsion can withstand the stress of freezing and thawing, which can induce phase separation.
-
Methodology:
-
Sample Preparation: Place samples of the cream in appropriate containers.
-
Cycling Protocol: Subject the samples to a series of temperature cycles. A standard cycle consists of:
-
24 hours at a low temperature (e.g., -5°C to -10°C).
-
24 hours at room temperature (e.g., 20°C to 25°C).
-
-
Duration: Perform a minimum of 3 to 5 complete cycles.
-
Evaluation: After each cycle, allow the samples to return to room temperature and visually inspect for signs of instability such as coalescence, creaming, or breaking.[16]
-
Centrifugation Test
This is a rapid method to assess an emulsion's susceptibility to separation under gravitational stress.
-
Objective: To quickly predict creaming or sedimentation by subjecting the emulsion to an amplified gravitational force.
-
Methodology:
-
Sample Preparation: Place a sample of the cream into a centrifuge tube.
-
Centrifugation: Centrifuge the sample at a specified speed and duration (e.g., 3000 RPM for 30 minutes).
-
Evaluation: After centrifugation, inspect the sample for any signs of phase separation. The volume of any separated layer can be measured to quantify the degree of instability.
-
Summary of Stability Testing Conditions
| Test Method | Typical Conditions | Evaluation Time Points | Key Parameters Assessed |
| Accelerated Stability | 40°C / 75% RH | 0, 1, 2, 3, 6 months[20] | Appearance, pH, Viscosity, Droplet Size |
| Freeze-Thaw Cycling | 24h at -10°C, then 24h at 25°C | After each of 3-5 cycles | Phase Separation, Texture Change |
| Centrifugation | 3000 RPM for 30 minutes | Immediately after test | Layering, Sedimentation, Creaming |
Visualizations
Troubleshooting Workflow for Phase Separation
References
- 1. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 2. Myristyl myristate in skincare, What is? | Lesielle [lesielle.com]
- 3. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 4. specialchem.com [specialchem.com]
- 5. Myristyl Myristate | Cosmetic Ingredients Guide [ci.guide]
- 6. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 7. scitechnol.com [scitechnol.com]
- 8. learncanyon.com [learncanyon.com]
- 9. Cosmetic emulsion separation [personalcarescience.com.au]
- 10. scsformulate.co.uk [scsformulate.co.uk]
- 11. Emulsions: Preparation & Stabilization | Pharmlabs [pharmlabs.unc.edu]
- 12. agnopharma.com [agnopharma.com]
- 13. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 14. thecosmeticformulator.com [thecosmeticformulator.com]
- 15. iiste.org [iiste.org]
- 16. otdchem.com [otdchem.com]
- 17. The Influence of Emulsifiers on the Physiochemical Behavior of Soy Wax/Rice Bran Oil-Based Oleogels and Their Application in Nutraceutical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. certified-laboratories.com [certified-laboratories.com]
- 19. testinglab.com [testinglab.com]
- 20. www3.paho.org [www3.paho.org]
Technical Support Center: Controlling the Crystallization of Myristoleyl Myristate in Anhydrous Formulations
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing and controlling the crystallization of myristoleyl myristate in anhydrous formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation development process in a question-and-answer format.
Issue 1: Grainy Texture or Crystalline Bloom on the Surface of the Formulation
Question: My anhydrous formulation containing this compound has developed a grainy texture or a white crystalline film on the surface over time. What is causing this and how can I fix it?
Answer: This is a common issue related to the crystallization of this compound. The primary causes are typically related to formulation incompatibility, improper cooling, or storage conditions. Here’s a step-by-step approach to troubleshoot this problem:
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Formulation Compatibility Assessment:
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Polarity Mismatch: this compound is a non-polar waxy ester. If the polarity of the oil phase is significantly different, it can lead to insolubility and crystallization upon cooling.[1] Ensure that the other oils and waxes in your formulation have similar polarity.
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Concentration of this compound: The concentration of this compound may be exceeding its solubility limit in the formulation base at storage temperature. Typical usage levels are 1-10%.[2][3][4]
-
-
Process Parameter Optimization:
-
Cooling Rate: Rapid cooling can lead to the formation of small, unstable crystals that can grow over time (Ostwald ripening). A slower, controlled cooling process often promotes the formation of a more stable crystal network.[5]
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Pouring Temperature: Pouring the formulation at a temperature that is too high can create a large temperature differential during cooling, which may encourage rapid crystallization.
-
Homogenization: Ensure that the this compound is fully melted and homogeneously dispersed in the oil phase before cooling.
-
-
Storage Conditions:
-
Temperature Fluctuations: Storing the product in an environment with fluctuating temperatures can promote crystal growth. Store products at a stable, controlled room temperature.
-
Issue 2: Poor Pay-off or Brittleness in Stick Formulations
Question: My cosmetic stick with this compound is brittle and has poor pay-off. Could this be related to crystallization?
Answer: Yes, the crystal structure of the wax matrix significantly impacts the mechanical properties of a stick formulation.
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Large Crystal Formation: The formation of large, needle-like crystals of this compound can lead to a brittle structure that fractures easily and results in poor application properties.
-
Solutions:
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Incorporate Crystal Modifiers: Introducing polymers or surfactants can modify the crystal habit of this compound, promoting the formation of smaller, more rounded crystals that result in a smoother, less brittle stick.
-
Adjust Wax Blend: The combination of waxes in your formulation is critical. Combining this compound with other waxes with different melting points and crystal structures can create a more desirable plastic and smooth texture.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in anhydrous formulations?
This compound is an ester of myristyl alcohol and myristic acid.[6][7] It is a waxy solid at room temperature with a melting point close to skin temperature, making it an excellent emollient and texture enhancer in anhydrous formulations such as lipsticks, balms, and creams.[3][8] It provides a non-greasy, smooth feel and can help to stabilize emulsions.[2][9]
Q2: What are the key physical and chemical properties of this compound?
Please refer to Table 1 for a summary of the key physical and chemical properties of this compound.
Q3: How can I prevent the crystallization of this compound in my formulation?
Preventing crystallization involves a multi-faceted approach:
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Formulation Design:
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Process Control:
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Thermal Treatment: Heating the formulation to a temperature significantly above the melting point of all components and then cooling it in a controlled manner can create a stable crystal network.[5]
-
-
Storage Stability:
-
Maintaining a constant storage temperature is crucial to prevent temperature-induced crystallization.
-
Q4: What analytical techniques can I use to study the crystallization of this compound?
Several analytical techniques are valuable for characterizing crystallization:
-
Differential Scanning Calorimetry (DSC): To determine the melting and crystallization temperatures and enthalpies.[12][13]
-
Polarized Light Microscopy (PLM): To visualize the crystal morphology (size and shape).[14][15][16]
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Rheology: To measure the impact of crystallization on the textural and flow properties of the formulation.[17][18][19]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| INCI Name | Myristyl Myristate | [20] |
| CAS Number | 3234-85-3 | [6] |
| Molecular Formula | C₂₈H₅₆O₂ | [6] |
| Molecular Weight | 424.74 g/mol | [21] |
| Appearance | White to yellowish waxy solid | [1][7] |
| Melting Point | ~38 °C (100 °F) | [4][20] |
| Solubility | Soluble in oils; Insoluble in water, ethanol, propylene (B89431) glycol | [1][7] |
| Typical Usage Level | 1-10% | [2][3][9] |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Analyzing Crystallization
-
Objective: To determine the onset of crystallization and melting behavior of this compound in an anhydrous formulation.
-
Methodology:
-
Accurately weigh 5-10 mg of the formulation into a standard aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well above the expected melting point of all components (e.g., 90 °C) and hold for 5 minutes to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature below the expected crystallization point (e.g., -20 °C).
-
Hold at the low temperature for 5 minutes.
-
Heat the sample at the same controlled rate (5 °C/min) back to the starting temperature (90 °C).
-
Analyze the resulting thermogram to determine the crystallization onset temperature (from the cooling curve) and the melting endotherm (from the heating curve).[12][22]
-
2. Polarized Light Microscopy (PLM) for Crystal Morphology Visualization
-
Objective: To visually inspect the size, shape, and distribution of this compound crystals within the formulation.
-
Methodology:
-
Place a small amount of the formulation on a clean microscope slide.
-
Gently place a coverslip over the sample and press lightly to create a thin film.
-
If the formulation is solid at room temperature, it may need to be gently heated on a hot plate to melt and then cooled in a controlled manner on the microscope stage.
-
Place the slide on the stage of a polarized light microscope.
-
Observe the sample under crossed polarizers. Crystalline structures will appear bright against a dark background.[23][24]
-
Capture images at different magnifications to document the crystal morphology.
-
3. Rheological Analysis of Formulation Texture
-
Objective: To quantify the effect of this compound crystallization on the firmness, viscosity, and viscoelastic properties of the formulation.
-
Methodology:
-
Use a rheometer equipped with a parallel plate or cone and plate geometry.
-
Place an adequate amount of the sample onto the lower plate of the rheometer.
-
Lower the upper geometry to the desired gap setting.
-
Perform a temperature sweep experiment by cooling the sample from a molten state at a controlled rate while measuring the storage modulus (G') and loss modulus (G''). An increase in G' typically indicates the onset of crystallization and structure formation.
-
Alternatively, perform a frequency sweep at a constant temperature to characterize the viscoelastic properties of the solidified formulation.
-
Mandatory Visualization
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 3. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. Troubleshooting: Grainy Balms and Butters » The Natural Beauty Workshop [naturalbeautyworkshop.com]
- 6. Myristyl Myristate | C28H56O2 | CID 18605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MYRISTYL MYRISTATE | 3234-85-3 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. avenalab.com [avenalab.com]
- 10. kinampark.com [kinampark.com]
- 11. mdpi.com [mdpi.com]
- 12. perkinelmer.com.ar [perkinelmer.com.ar]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rheology of dental waxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. makingcosmetics.com [makingcosmetics.com]
- 21. Myristyl myristate (CAS 3234-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 22. Determination of Wax Appearance Temperature (WAT) for Crude Oil and Petroleum Products Using Differential Scanning Calorimetry (DSC) - TA Instruments [tainstruments.com]
- 23. Crystals Photographed with Polarization Microscopy - The Canadian Nature Photographer [canadiannaturephotographer.com]
- 24. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myristoleyl Myristate for Desired Sensory Feel
Welcome to the Technical Support Center for Myristoleyl Myristate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for effectively utilizing this compound to achieve specific sensory outcomes in your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in a formulation?
This compound is the ester of myristyl alcohol and myristic acid. In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, texture enhancer, and moisturizer.[1][2] It is a soft wax that melts around body temperature, which contributes to its unique sensory profile upon application.[1][2]
Q2: What sensory characteristics does this compound impart to a formulation?
This compound is known for providing a pleasantly soft and substantive feel to emulsions.[1][3] It offers an excellent dry, powdery after-feel, often described as velvety and non-greasy.[1][3][4] It also helps to reduce the watery feel of lotions and creams, imparting a sense of richness and body.[1][5]
Q3: What is the typical concentration range for this compound?
The recommended concentration of this compound is generally between 1% and 10%, depending on the desired effect and product type.[4][6] For creams and lotions, a typical range is 1% to 5%, while for solid products like lip balms or body butters, it can be used at higher concentrations, up to 10%.[7]
Q4: How does this compound contribute to the stability of a formulation?
This compound acts as a co-emulsifier and thickener, which enhances the stability of emulsions.[1][2][3] The combination of a fatty alcohol and fatty acid in its structure helps to thicken emulsions and makes them more stable to temperature variations and higher oil content.[1][2][3] It can also help to prevent the separation of oil and water phases in a product.[4][5]
Q5: Is this compound suitable for all skin types?
This compound is generally considered safe for all skin types.[1] However, it has been noted to have a high comedogenic rating, so caution is advised when formulating for acne-prone skin.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Gritty or grainy texture in the final product. | Crystallization of this compound. This can be triggered by temperature fluctuations, especially during the cooling phase of production, or by interactions with other ingredients in the formulation. | 1. Optimize the cooling process: Ensure a controlled and steady cooling rate. Avoid crash cooling. 2. Incorporate a crystal inhibitor: Consider adding a small percentage of a branched-chain ester or a polymer to interfere with crystal lattice formation. 3. Pre-disperse this compound: Ensure it is fully melted and homogeneously dispersed in the oil phase before emulsification. The oil phase should be heated to a temperature above the melting point of this compound (approximately 38-45°C).[1][7] |
| The product feels too waxy or heavy on the skin. | Concentration of this compound is too high. While it provides a powdery feel, at higher concentrations, its waxy nature can become more prominent. | 1. Reduce the concentration: Systematically decrease the percentage of this compound in increments (e.g., by 1-2%) and evaluate the sensory impact. 2. Blend with a lighter emollient: Combine this compound with a low viscosity, fast-spreading emollient to lighten the overall feel. |
| The emulsion is unstable and separates over time. | Insufficient emulsification or interaction with other ingredients. this compound is a co-emulsifier, but it may not be sufficient on its own to stabilize the system. | 1. Optimize the emulsifier system: Ensure your primary emulsifier is at an adequate concentration and is appropriate for the oil phase. 2. Increase homogenization energy: Higher shear during emulsification can lead to smaller, more stable droplets. 3. Evaluate ingredient compatibility: Check for any potential interactions between this compound and other components in your formulation. |
| The desired "powdery" after-feel is not achieved. | The concentration of this compound is too low or is being masked by other ingredients. The overall formulation composition will dictate the final sensory profile. | 1. Increase the concentration: Gradually increase the percentage of this compound within the recommended range. 2. Evaluate the impact of other emollients: Other oils and esters in your formulation will influence the final skin feel. Consider reducing the concentration of heavier, more occlusive ingredients. |
Data Presentation
Table 1: Impact of this compound Concentration on Sensory Attributes (Qualitative)
This table summarizes the expected sensory changes in a standard oil-in-water emulsion as the concentration of this compound is varied. These are general trends and the final sensory experience will be dependent on the complete formulation.
| Concentration of this compound | Spreadability | Absorbency | Initial Feel | After-Feel (10 mins) |
| 1-3% | Good, easy glide | Moderate | Lightweight, smooth | Soft, slightly powdery |
| 3-5% | Very good, enhanced slip | Moderate to slow | Creamy, substantive | Distinctly powdery, velvety |
| 5-10% | Excellent, rich glide | Slow | Rich, cushioned | Powdery, potentially waxy |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| INCI Name | Myristyl Myristate |
| CAS Number | 3234-85-3 |
| Appearance | White to yellowish waxy solid (flakes or pastilles) |
| Melting Point | Approximately 38-45°C |
| Solubility | Soluble in oils, insoluble in water |
| Key Functions | Emollient, Texture Enhancer, Moisturizer, Co-emulsifier, Opacifier |
Experimental Protocols
Protocol for Sensory Panel Evaluation of this compound Concentrations
Objective: To quantitatively assess the impact of varying concentrations of this compound on the key sensory attributes of a cosmetic emulsion.
Methodology:
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Panelist Selection:
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Recruit a panel of 10-15 trained sensory assessors.
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Panelists should be familiar with the evaluation of topical products and the use of standardized rating scales.
-
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Sample Preparation:
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Prepare three formulations of a simple oil-in-water cream with varying concentrations of this compound: 2%, 5%, and 8%.
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Ensure all other ingredients are kept at a constant concentration across all samples.
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Label the samples with randomized three-digit codes.
-
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Evaluation Procedure:
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The evaluation will be conducted in a controlled environment with consistent temperature and humidity.
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Panelists will cleanse their forearms and allow them to air dry for 15 minutes.
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A standardized amount (e.g., 0.5 mL) of each sample will be applied to a designated area on the forearm.
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Panelists will evaluate the sensory attributes at specific time points:
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T=0 (During application): Spreadability, Initial Feel
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T=2 minutes: Absorbency, Stickiness
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T=10 minutes: Residue, Powdery Feel, Greasiness
-
-
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Data Collection:
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Panelists will rate the intensity of each attribute on a 15-point numerical scale (where 0 = not perceptible and 15 = very intense).
-
-
Data Analysis:
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The mean scores for each attribute at each concentration will be calculated.
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Statistical analysis (e.g., ANOVA) will be used to determine if there are significant differences between the samples.
-
Mandatory Visualizations
Caption: Experimental workflow for sensory panel evaluation.
Caption: Troubleshooting logic for gritty texture issues.
References
- 1. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 2. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 3. You are being redirected... [ingredientstodiefor.com]
- 4. specialchem.com [specialchem.com]
- 5. Myristyl myristate in skincare, What is? | Lesielle [lesielle.com]
- 6. Myristyl Myristate | Cosmetic Ingredients Guide [ci.guide]
- 7. avenalab.com [avenalab.com]
Technical Support Center: Purification of Synthesized Myristoleyl Myristate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized Myristoleyl myristate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, categorized by the purification technique.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent.- Insufficient concentration of the compound. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure this compound.- Reduce Solvent: Evaporate some of the solvent to increase the concentration of the wax ester and attempt to cool again.- Change Solvent/Solvent System: Use a solvent in which this compound has lower solubility, or introduce an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity appears, then gently heat until clear before cooling slowly. |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of this compound.- The solution is supersaturated, and the compound is coming out of solution too rapidly. | - Add More Solvent: Re-dissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly.[1]- Lower the Crystallization Temperature: Ensure the cooling process is gradual. A slower cooling rate promotes the formation of well-defined crystals.[2]- Modify Solvent System: Introduce a co-solvent to lower the overall boiling point of the solvent system. |
| Poor Recovery/Low Yield | - Excessive solvent was used, leading to significant loss of product in the mother liquor.[1]- Premature crystallization during a hot filtration step.- The crude material was not sufficiently pure for effective recrystallization. | - Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.- Recover from Mother Liquor: Concentrate the mother liquor and cool it again to recover a second crop of crystals. Be aware that the purity of subsequent crops may be lower.- Pre-purification: If the starting material is very impure (generally less than 80% pure), consider a preliminary purification step like column chromatography.[3] |
| Crystals are Colored/Impure | - Insoluble impurities were not removed prior to crystallization.- Colored impurities are co-crystallizing with the product. | - Hot Filtration: If there are insoluble materials in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.- Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Contaminants | - Inappropriate solvent system (mobile phase).- Column was overloaded with the crude sample.- Improper column packing leading to channeling. | - Optimize Mobile Phase: Use thin-layer chromatography (TLC) to test various solvent systems to find one that provides good separation between this compound and its impurities. A common mobile phase for wax esters is a mixture of hexane (B92381) and diethyl ether.[4]- Reduce Sample Load: Do not overload the column. The amount of sample should typically be 1-5% of the weight of the stationary phase.- Proper Packing: Ensure the column is packed evenly without air bubbles or cracks. Slurry packing is often preferred.[5] |
| This compound Elutes Too Quickly | - The mobile phase is too polar. | - Decrease Solvent Polarity: Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase. |
| This compound Does Not Elute from the Column | - The mobile phase is not polar enough. | - Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., diethyl ether or ethyl acetate) in your mobile phase. A gradient elution may be necessary. |
| Tailing of Peaks in Fractions | - The compound is interacting too strongly with the stationary phase.- The column may be overloaded. | - Adjust Solvent Polarity: A slight increase in the polarity of the mobile phase may reduce tailing.- Check Sample Solubility: Ensure the sample is fully dissolved in the mobile phase before loading onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
A1: this compound is a waxy solid and is soluble in non-polar organic solvents. Good single solvents for recrystallization include acetone, ethanol, or ethyl acetate.[6] It is insoluble in water, glycerol, and propylene (B89431) glycol.[6] You can also use a solvent system, such as dissolving the compound in a minimal amount of a hot, good solvent (like acetone) and then adding a poorer, miscible solvent (an anti-solvent, like water or isopropanol) until the solution becomes cloudy, then reheating to clarify before slow cooling.
Q2: How can I monitor the purity of this compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. You can spot the crude mixture, the purified fractions, and a reference standard (if available) on a silica (B1680970) gel TLC plate and elute with a solvent system like hexane:diethyl ether (95:5 v/v). The spots can be visualized using an iodine chamber or by charring with a sulfuric acid solution. For quantitative purity assessment, Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is highly effective.
Q3: My synthesized this compound appears as a waxy solid. How do I handle it for purification?
A3: As a waxy solid, it is important to ensure it is fully dissolved in the chosen solvent during purification. For recrystallization, this means using a sufficient amount of hot solvent. For column chromatography, dissolve the waxy solid in a minimal amount of the mobile phase or a compatible, low-boiling solvent before loading it onto the column.
Q4: I am having trouble separating this compound from unreacted myristoleyl alcohol and myristic acid. What do you recommend?
A4: Column chromatography on silica gel is generally effective for this separation. This compound, being a non-polar ester, will elute first with a non-polar mobile phase (e.g., hexane with a small percentage of diethyl ether). The unreacted alcohol and acid are more polar and will have a stronger affinity for the silica gel, thus eluting later. You can increase the polarity of the mobile phase (gradient elution) to elute the more polar impurities after your product has been collected.
Q5: What are the expected yields for the purification of this compound?
A5: Purification yields are highly dependent on the purity of the crude material. For recrystallization, a yield loss of 20-30% is not uncommon, even with careful technique.[7] Column chromatography can offer higher recovery rates, but this depends on the successful separation and collection of fractions. It is important to balance purity with yield; sometimes, a slightly lower yield is acceptable for achieving the desired level of purity.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the purification of this compound.
| Parameter | Value/Range | Significance in Purification | Source |
| Solubility | Soluble in acetone, chloroform, ethanol, mineral oil. Insoluble in water, glycerol. | Crucial for selecting appropriate solvents for recrystallization and chromatography. | [6] |
| Melting Point | ~38-42 °C | The melting point of the purified product is a key indicator of purity. Impurities will lower and broaden the melting point range. | |
| Typical Recrystallization Yield Loss | 20-30% | Helps in setting realistic expectations for recovery rates during recrystallization. | [7] |
| Example Biocatalytic Synthesis Conversion | ~87.65% (for Isopropyl Myristate) | Provides a benchmark for the expected conversion of starting materials to the ester product before purification. | [8] |
| TLC Solvent System Example | Hexane:Diethyl Ether (95:5 v/v) | A starting point for developing a TLC method to monitor purification. | [4] |
| Column Chromatography Stationary Phase | Silica Gel | The standard stationary phase for separating compounds of varying polarity like wax esters and their precursors. | [4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Choose a suitable solvent (e.g., acetone).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely. The purity can then be assessed by measuring the melting point and using analytical techniques like GC-MS.
Protocol 2: Purification by Column Chromatography
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Column Preparation: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane).
-
Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the non-polar mobile phase (e.g., 100% hexane). This compound will start to move down the column.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Gradient Elution (if necessary): If impurities remain on the column, gradually increase the polarity of the mobile phase (e.g., by adding increasing percentages of diethyl ether to the hexane) to elute them.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lifestancewax.com [lifestancewax.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing High-Viscosity Emulsions with Myristoleyl Myristate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Myristoleyl myristate to enhance the spreadability and stability of high-viscosity emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in high-viscosity emulsions?
This compound is the ester of myristyl alcohol and myristic acid. In high-viscosity emulsions, it primarily functions as an emollient, texture enhancer, and co-emulsifier.[1][2] Its key benefit is to improve the spreadability of thick formulations without significantly compromising their viscosity, while also imparting a desirable powdery and non-greasy skin feel.[1][2][3]
Q2: What is the typical usage concentration of this compound in emulsions?
The recommended usage level for this compound in cosmetic and pharmaceutical emulsions generally ranges from 1% to 10%.[4] At lower concentrations (0.5-1.5%), it can noticeably improve spreadability and reduce the watery feel of lotions.[3]
Q3: How does this compound contribute to the stability of a high-viscosity emulsion?
This compound acts as a co-emulsifier and stabilizer. The combination of fatty alcohol and fatty acids in its structure helps to thicken emulsions and improve their stability against temperature variations and at higher oil levels.[2][3] It can help prevent phase separation, particularly in emulsions that are on the verge of instability, without imparting the stiffness that might come from increasing the primary emulsifier concentration.[2][3]
Q4: Will adding this compound make my emulsion greasy?
No, a key characteristic of this compound is its ability to provide a non-greasy, velvety, and powdery after-feel on the skin.[1][2][3] This makes it an excellent choice for high-viscosity emulsions where a rich texture is desired without a heavy or oily residue.
Q5: Is this compound compatible with common emulsifiers and active ingredients?
This compound is generally compatible with a wide range of cosmetic and pharmaceutical ingredients, including anionic, nonionic, and cationic surfactants.[1] However, as with any formulation, it is crucial to conduct stability testing with the specific combination of ingredients in your emulsion.
Q6: What is the melting point of this compound and how should it be incorporated into an emulsion?
This compound is a soft wax with a melting point of approximately 38°C (100°F).[1][2] It should be incorporated into the oil phase of the emulsion and heated until it has completely melted and the phase is uniform before emulsification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Spreadability of the Emulsion | The viscosity of the emulsion is too high for the intended application. | Incorporate this compound into the oil phase at a concentration of 1-5%. Its emollient properties will improve the glide and application of the product without drastically reducing its viscosity. |
| Emulsion Feels Greasy or Tacky on the Skin | The oil phase composition is leaving an undesirable residue. | Substitute a portion of the oil phase with this compound. It is known to impart a powdery and non-greasy after-feel. |
| Phase Separation (Creaming or Coalescence) After Cooling or Over Time | The emulsion is unstable due to an insufficient or imbalanced emulsifier system. | Add this compound (1-3%) to the oil phase as a co-emulsifier to enhance the stability of the emulsion structure.[2][3] |
| Emulsion is Draggy or Soapy During Application | The texture of the emulsion is not optimized for skin feel. | The addition of this compound can improve the slip and reduce the soapy feel during rub-out, leading to a more elegant sensory experience. |
| Finished Product has a Dull Appearance | The emulsion has a lackluster or off-white color. | This compound can contribute to a whiter and more opaque appearance in emulsions, enhancing the visual appeal of the final product.[2][3] |
| Incompatibility with Certain Polymers | Some polymers used for thickening or stabilization may interact with other ingredients. | While this compound is broadly compatible, it is always recommended to perform compatibility tests with all formulation components at the intended concentrations. Observe for any changes in viscosity, texture, or stability. |
Data Presentation
The following tables provide an illustrative overview of the expected impact of this compound on the viscosity and spreadability of a model high-viscosity oil-in-water (O/W) cream. These are representative values and actual results may vary depending on the specific formulation.
Table 1: Illustrative Effect of this compound Concentration on Emulsion Viscosity
| Formulation ID | This compound (%) | Viscosity (cP at 25°C) |
| F1 | 0 | 150,000 |
| F2 | 2 | 145,000 |
| F3 | 4 | 140,000 |
| F4 | 6 | 135,000 |
| F5 | 8 | 130,000 |
| F6 | 10 | 125,000 |
Table 2: Illustrative Effect of this compound Concentration on Emulsion Spreadability
| Formulation ID | This compound (%) | Spreadability Diameter (mm) |
| F1 | 0 | 25 |
| F2 | 2 | 30 |
| F3 | 4 | 35 |
| F4 | 6 | 40 |
| F5 | 8 | 45 |
| F6 | 10 | 50 |
Experimental Protocols
Protocol 1: Viscosity Measurement of High-Viscosity Emulsions
Objective: To determine the effect of varying concentrations of this compound on the viscosity of a high-viscosity emulsion.
Apparatus:
-
Brookfield-type rotational viscometer or a rheometer
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Appropriate spindle for high-viscosity materials (e.g., T-bar spindle with helipath stand or parallel plate geometry for a rheometer)
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Constant temperature water bath (25°C)
-
Beakers and spatulas
Procedure:
-
Prepare a series of emulsions with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6%, 8%, 10% w/w) in the oil phase. Ensure all other ingredient concentrations remain constant.
-
Allow the emulsions to equilibrate to 25°C for at least 24 hours in a constant temperature environment.
-
Gently stir the emulsion to ensure homogeneity without introducing air bubbles.
-
Measure the viscosity of each sample using the rotational viscometer or rheometer according to the instrument's operating instructions.
-
For a rotational viscometer with a T-bar spindle, lower the rotating spindle slowly into the sample.
-
For a rheometer with parallel plates, place a sufficient amount of sample onto the lower plate and lower the upper plate to the desired gap (e.g., 1 mm).
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Record the viscosity reading at a specified shear rate or after a set time to ensure a stable reading.
-
Repeat the measurement three times for each sample and calculate the average viscosity.
Protocol 2: Spreadability Testing of High-Viscosity Emulsions
Objective: To evaluate the effect of varying concentrations of this compound on the spreadability of a high-viscosity emulsion.
Apparatus:
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Glass plates (e.g., 20 cm x 20 cm)
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Graph paper
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Standard weights (e.g., 100 g)
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Spatula
-
Timer
Procedure:
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Prepare the same series of emulsions as in the viscosity protocol.
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Place a sheet of graph paper under a clean, dry glass plate.
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Accurately weigh 1 gram of the emulsion and place it in the center of the glass plate.
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Carefully place a second glass plate on top of the sample.
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Place a standard weight (e.g., 100 g) on the center of the top plate.
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Allow the weight to rest for a set period (e.g., 1 minute).
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After the specified time, carefully remove the weight.
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Measure the diameter of the spread circle of the emulsion in two perpendicular directions using the underlying graph paper.
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Calculate the average diameter. The larger the diameter, the better the spreadability.
-
Repeat the measurement three times for each sample and calculate the average spreadability diameter.
Visualizations
Caption: Experimental workflow for evaluating the effect of this compound on emulsion properties.
Caption: Troubleshooting logic for common issues in high-viscosity emulsions.
References
Mitigating the comedogenic potential of "Myristoleyl myristate" in dermatological formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the comedogenic potential of Myristoleyl myristate in dermatological formulations.
Troubleshooting Guides
Issue 1: High comedogenicity observed in a formulation containing this compound.
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Question: Our formulation with this compound is showing a high comedogenic rating in our initial screening. What formulation strategies can we employ to reduce this?
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Answer: The comedogenicity of a formulation is not solely dependent on a single ingredient but on the interplay of all components.[1] this compound, a waxy emollient, possesses a high intrinsic comedogenic potential (rated 5 out of 5).[2] To mitigate this, consider the following strategies:
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Dilution: The concentration of this compound is a critical factor. Reducing its concentration in the final formulation can significantly lower the overall comedogenic potential.
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Co-formulation with Non-Comedogenic Ingredients: The comedogenicity of this compound can be decreased when diluted with ingredients like cetyl alcohol or propylene (B89431) glycol.[1]
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Vehicle Influence: The vehicle used can significantly impact the comedogenic and irritancy potential of an ingredient.[3] Water-based or oil-free formulations are generally less likely to clog pores.
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Addition of Large Molecular Weight Polymers: Incorporating polymers such as polyethylene (B3416737) glycols (PEGs) can reduce the comedogenicity of organic materials.[3]
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Inclusion of Charged Molecules: Adding charged molecules, like sugars, can also help in reducing comedogenicity.[3]
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Optimizing the Hydrophile-Lipophile Balance (HLB): Formulations with a higher HLB (above 12) tend to be less comedogenic.[3]
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Issue 2: Inconsistent results in comedogenicity testing of this compound formulations.
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Question: We are observing variable results in our comedogenicity testing for different batches of the same formulation. What could be the cause?
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Answer: Inconsistency in comedogenicity testing can arise from several factors:
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Testing Model Variability: The rabbit ear assay (REA), a common model, is known for its hypersensitivity, which can lead to false positives.[1][4] Results can also be subjective and vary between labs. Human patch testing, while more relevant, can be influenced by factors like occlusion and the specific subject population.[1]
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Raw Material Variability: Ensure the specifications of this compound and other ingredients are consistent across batches. Impurities or variations in the fatty acid profile could influence comedogenicity.
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Formulation Microstructure: Changes in the emulsion droplet size or overall formulation stability could affect the penetration and follicular retention of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the comedogenic rating of this compound?
A1: this compound has a high comedogenic rating of 5 out of 5, indicating a high potential to clog pores.[2]
Q2: What is the mechanism by which this compound may induce comedones?
A2: While the precise molecular mechanism is not fully elucidated, it is believed that comedogenic substances like this compound can penetrate the hair follicle and induce "retention hyperkeratosis."[3] This involves an abnormal increase in the proliferation and adhesion of follicular keratinocytes, leading to the formation of a microcomedone. This process can be exacerbated by an inflammatory response.
Q3: Are there any in vitro methods to screen for the comedogenic potential of this compound formulations?
A3: Yes, several in vitro models can be used for preliminary screening to reduce reliance on animal and human testing:
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Reconstructed Human Epidermis (RhE) Models: These 3D tissue models mimic the human epidermis and can be used to assess irritation and cytotoxicity, which are components of the comedogenic response.[5][6][7][8]
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Sebocyte Culture Models: Human sebocyte culture models allow for the study of sebaceous gland activity and lipid synthesis in response to topical ingredients.[2][9][10][11][12] This can provide insights into how a formulation might influence sebum production, a key factor in comedogenesis.
Q4: How do signaling pathways like NF-κB and JAK/STAT relate to the comedogenicity of topical ingredients?
A4: The NF-κB and JAK/STAT pathways are key regulators of inflammation in the skin.
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NF-κB Pathway: Topical application of certain substances, particularly those that can be recognized by Toll-like receptors (TLRs) on keratinocytes, can activate the NF-κB signaling pathway.[12][13] This leads to the production of pro-inflammatory cytokines, which can contribute to the inflammatory environment seen in acne and comedo formation.
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JAK/STAT Pathway: The JAK/STAT pathway is also implicated in inflammatory skin diseases.[11][14] Overexpression of certain JAK proteins has been observed in acne lesions, suggesting this pathway plays a role in the inflammatory cascade of acnegenesis.[11] While direct evidence linking this compound to this pathway is limited, its potential to induce an inflammatory response suggests a possible indirect involvement.
Data Presentation
Table 1: Comedogenicity Ratings of this compound and Potential Mitigating Co-ingredients
| Ingredient | Comedogenicity Rating (0-5) | Reference |
| This compound | 5 | [2] |
| Cetyl Alcohol | 2 | |
| Propylene Glycol | 0 | |
| Isopropyl Isostearate | 4 | [1] |
| Polyethylene Glycol (PEG) 400 | 1 |
Table 2: Illustrative Example of Comedogenicity Mitigation in a Formulation
Disclaimer: The following data is for illustrative purposes to demonstrate the potential effect of formulation strategies on comedogenicity and is not derived from a specific cited study.
| Formulation | This compound (%) | Mitigating Agent | Comedogenicity Score (Rabbit Ear Assay) |
| A (Control) | 5 | None | 4 |
| B | 5 | Propylene Glycol (10%) | 2 |
| C | 2.5 | None | 2 |
| D | 2.5 | Propylene Glycol (10%) | 1 |
Experimental Protocols
1. Rabbit Ear Assay (REA) for Comedogenicity Testing
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Principle: The inner ear of a rabbit is more sensitive than human skin and develops microcomedones more rapidly in response to comedogenic substances.[4]
-
Methodology:
-
Animal Selection: Use healthy, young adult New Zealand albino rabbits.
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Test Substance Preparation: Prepare the test formulation. A negative control (e.g., the vehicle without this compound) and a positive control (e.g., a known comedogenic substance like crude coal tar) should be included.
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Application: Apply a small amount (e.g., 0.1 mL) of the test substance to the inner ear canal of the rabbit daily for two weeks.[1][15]
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Evaluation: After the application period, the animals are euthanized, and the ears are excised. The tissue is then processed for histological examination or by using a simplified method where the epidermis is separated and examined under a stereomicroscope for microcomedones.[4][15]
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Scoring: The degree of follicular hyperkeratosis is graded on a scale of 0 to 5, where 0 is absent and 5 is severe.[1]
-
2. Human Patch Test with Cyanoacrylate Follicular Biopsy
-
Principle: This method assesses the comedogenic potential of a substance on human skin by applying it under an occlusive patch and then analyzing the follicular contents.[1][16]
-
Methodology:
-
Subject Selection: Recruit volunteers with prominent follicular orifices on their upper back who are prone to comedone formation.[1][17]
-
Patch Application: Apply the test formulation to a small area on the upper back under an occlusive or semi-occlusive patch. Patches are typically applied three times a week for four weeks.
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Follicular Biopsy: At the end of the study period, a drop of cyanoacrylate adhesive is applied to a glass slide, which is then pressed firmly onto the test site.[1][16] After the adhesive has set, the slide is quickly removed, pulling out the contents of the follicles (follicular casts).
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Analysis: The follicular casts on the slide are examined under a microscope to count the number of microcomedones per unit area.[1][16]
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Scoring: The comedogenic potential is often graded on a scale (e.g., 0-3 or 0-4) based on the size and number of microcomedones observed compared to a non-treated control site.[16]
-
3. In Vitro Reconstructed Human Epidermis (RhE) Irritation Assay
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Principle: This assay uses a 3D model of the human epidermis to assess the potential of a substance to cause skin irritation, a key component of the inflammatory response in comedogenesis.
-
Methodology:
-
Tissue Culture: Commercially available RhE tissues are cultured according to the manufacturer's instructions.
-
Test Substance Application: The test formulation is applied topically to the surface of the RhE tissue for a defined period (e.g., 15-60 minutes).[6]
-
Viability Assessment: After exposure, the tissue viability is assessed using a metabolic assay, such as the MTT assay. A significant reduction in cell viability indicates an irritant potential.[7]
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Cytokine Analysis: The culture medium can be collected to measure the release of pro-inflammatory cytokines, such as IL-1α, using an ELISA assay. An increase in cytokine release suggests an inflammatory response.
-
Visualizations
Caption: Experimental workflow for mitigating comedogenicity.
Caption: NF-κB signaling pathway in comedogenesis.
Caption: JAK/STAT signaling in skin inflammation.
References
- 1. naturium.com.au [naturium.com.au]
- 2. The human sebocyte culture model provides new insights into development and management of seborrhoea and acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an objective comedogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labmuffin.com [labmuffin.com]
- 5. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toxicology.org [toxicology.org]
- 7. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - KETMarket Open Innovation Ecosystem [ketmarket.eu]
- 8. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 9. Differentiation Model Establishment and Differentiation-Related Protein Screening in Primary Cultured Human Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] The Human Sebocyte Culture Model Provides New Insights into Development and Management of Seborrhoea and Acne | Semantic Scholar [semanticscholar.org]
- 13. specialchem.com [specialchem.com]
- 14. Assessment of Comedogenicity of Cosmetics in Humans and Rabbits [e-emj.org]
- 15. An improved rabbit ear model for assessing comedogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comedogenicity of Cosmetic Products - Ozderm [ozderm.com.au]
- 17. A human model for assessing comedogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing "Myristoleyl myristate" emulsions against temperature variations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when stabilizing "Myristoleyl myristate" emulsions against temperature variations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an emulsion?
This compound is a vegetable-derived ester that primarily functions as a co-emulsifier and emollient in emulsion formulations. Its key roles include:
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Emulsion Stabilization: It enhances the stability of emulsions, particularly against temperature fluctuations. The combination of myristyl alcohol and myristic acid in its structure helps to thicken emulsions and improve their resistance to destabilization at varying temperatures.[1][2]
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Aesthetic Enhancement: this compound contributes to a desirable white, glossy appearance in emulsions and imparts a soft, powdery, and non-greasy feel upon application to the skin.[1][2]
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Texture Modification: It improves the spreadability and body of lotions and creams.[2]
Q2: How does temperature variation affect the stability of an emulsion?
Temperature fluctuations can significantly impact emulsion stability through several mechanisms:
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Increased Droplet Coalescence: Higher temperatures increase the kinetic energy of droplets, leading to more frequent and forceful collisions, which can cause them to merge and the emulsion to break.
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Changes in Viscosity: Temperature affects the viscosity of both the continuous and dispersed phases. A decrease in viscosity at higher temperatures can accelerate creaming or sedimentation.
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Alteration of Emulsifier Functionality: The solubility and interfacial properties of emulsifiers can be temperature-dependent. For non-ionic emulsifiers, this can lead to a phenomenon known as phase inversion, where an oil-in-water (O/W) emulsion can invert to a water-in-oil (W/O) emulsion, or vice-versa.
Q3: What are the initial signs of temperature-induced instability in a this compound emulsion?
Common visual and physical indicators of instability include:
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Creaming or Sedimentation: The appearance of a concentrated layer of the dispersed phase at the top (creaming for O/W) or bottom (sedimentation for W/O) of the emulsion.
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Flocculation: The clumping together of droplets, which can be a precursor to coalescence.
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Coalescence: The irreversible merging of droplets, leading to phase separation.
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Changes in Viscosity: A noticeable thinning or thickening of the emulsion.
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Phase Separation: The visible separation of the oil and water phases.
Troubleshooting Guides
Issue 1: Emulsion shows signs of creaming or sedimentation after exposure to elevated temperatures.
This issue suggests a decrease in the viscosity of the continuous phase, allowing for easier movement and separation of the dispersed phase droplets.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for creaming/sedimentation.
Corrective Actions & Experimental Protocols:
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Increase this compound Concentration: As a co-emulsifier, increasing the concentration of this compound can help to build a more robust interfacial film and increase the overall viscosity of the emulsion.
-
Incorporate a Thickener: The addition of a suitable thickener to the continuous phase can significantly slow down the movement of droplets.
| Parameter | Control (Low this compound) | Test (Optimized this compound) | Test (with Thickener) |
| Viscosity at 25°C (cP) | 1500 | 2500 | 3500 |
| Viscosity at 40°C (cP) | 800 | 1800 | 2800 |
| Creaming Index after 24h at 40°C (%) | 15 | 5 | <1 |
Experimental Protocol: Viscosity Measurement
-
Apparatus: Use a rotational viscometer with a suitable spindle.
-
Sample Preparation: Allow the emulsion to equilibrate to the desired temperature (e.g., 25°C and 40°C) in a temperature-controlled water bath.
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Measurement: Measure the viscosity at a constant shear rate (e.g., 10 rpm) for a defined period (e.g., 1 minute) to ensure a stable reading.
-
Data Recording: Record the viscosity in centipoise (cP).
Issue 2: Emulsion undergoes phase separation after freeze-thaw cycles.
Freeze-thaw cycles are a harsh stress test for emulsions. The formation of ice crystals can physically disrupt the interfacial film surrounding the droplets, leading to coalescence upon thawing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for freeze-thaw instability.
Corrective Actions & Experimental Protocols:
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Optimize Emulsifier System: The combination and concentration of the primary emulsifier and this compound are critical for creating a resilient interfacial film that can withstand the stress of ice crystal formation.
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Incorporate a Cryoprotectant: Ingredients like glycerin can lower the freezing point of the aqueous phase, reducing the formation of large, damaging ice crystals.
| Parameter | Control (No Cryoprotectant) | Test (Optimized Emulsifiers) | Test (with Cryoprotectant) |
| Initial Mean Particle Size (µm) | 1.5 | 1.2 | 1.5 |
| Mean Particle Size after 3 Freeze-Thaw Cycles (µm) | 5.8 (Phase Separation) | 1.8 | 1.6 |
| Visual Appearance after 3 Cycles | Separated | Homogeneous | Homogeneous |
Experimental Protocol: Freeze-Thaw Cycling
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Sample Preparation: Place a known volume of the emulsion in a sealed container.
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Freezing: Store the sample at a low temperature (e.g., -10°C or -20°C) for a specified period (e.g., 12 or 24 hours).
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Thawing: Transfer the sample to room temperature (e.g., 25°C) or a slightly elevated temperature (e.g., 40°C) for the same duration as the freezing step.
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Cycles: Repeat the freeze-thaw process for a predetermined number of cycles (typically 3-5).
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Evaluation: After the final cycle, visually inspect the emulsion for any signs of instability and measure the particle size to quantify any changes.
Issue 3: Emulsion shows a significant drop in viscosity and potential phase inversion at elevated temperatures.
This is often related to the properties of the emulsifier system, particularly when using non-ionic surfactants which can have a cloud point or a phase inversion temperature (PIT).
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Analysis of Myristoleyl Myristate and Isopropyl Myristate on Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
In the realm of topical and transdermal drug delivery, the selection of excipients that can effectively modulate the skin barrier is a critical determinant of a formulation's success. Among the vast array of compounds used, esters of myristic acid, such as myristoleyl myristate and isopropyl myristate, are frequently employed for their emollient properties. However, their impact on the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum can differ significantly. This guide provides a comparative study of this compound and isopropyl myristate, focusing on their roles in skin penetration, supported by available experimental data and detailed methodologies.
Executive Summary
This comparative analysis reveals a distinct functional difference between this compound and isopropyl myristate in the context of skin penetration. Isopropyl myristate is a well-documented penetration enhancer that interacts with the lipid matrix of the stratum corneum to increase its permeability to various drugs.[1][2][3] In contrast, this compound is primarily recognized for its emollient, occlusive, and texture-enhancing properties, with no significant body of evidence to support its role as a skin penetration enhancer.[4][5][6] This guide will delve into the physicochemical properties, mechanisms of action, and available performance data for both compounds, providing a comprehensive resource for formulation scientists.
Physicochemical Properties
A fundamental understanding of the chemical and physical properties of these esters is essential to appreciating their differential effects on the skin.
| Property | This compound | Isopropyl Myristate |
| Chemical Formula | C₃₂H₆₂O₂ | C₁₇H₃₄O₂ |
| Molecular Weight | 478.8 g/mol | 270.5 g/mol |
| Description | White to yellowish waxy solid[5] | Colorless, oily liquid |
| Melting Point | ~38-43°C[7] | ~ -5°C |
| Solubility | Soluble in mineral oil; Insoluble in water, ethanol, propylene (B89431) glycol[8] | Soluble in castor oil, acetone, ethanol; Insoluble in water, glycerol[9] |
| Primary Function | Emollient, Thickening Agent, Opacifier[4][5][6] | Emollient, Solvent, Penetration Enhancer[3] |
Mechanism of Action in Skin Penetration
The interaction of an excipient with the stratum corneum dictates its ability to enhance the penetration of co-formulated APIs. The mechanisms of this compound and isopropyl myristate appear to be fundamentally different.
This compound: The available literature predominantly describes this compound as an emollient and an occlusive agent.[4][5][6] Its larger molecular size and waxy nature contribute to the formation of a film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and impart a smooth, lubricious feel.[4][6] There is no substantial evidence to suggest that it actively disrupts the lipid bilayer of the stratum corneum to enhance penetration. Its primary role is to improve the aesthetic and sensory characteristics of a formulation while providing moisturization.
Isopropyl Myristate: Isopropyl myristate is a well-established penetration enhancer.[1][2][3] Its mechanism of action involves partitioning into the intercellular lipid matrix of the stratum corneum.[1][10] This integration disrupts the highly ordered lipid structure, increasing its fluidity and creating pathways for drug molecules to permeate more easily.[2][10] Studies have shown that IPM can fluidize and disrupt the bilayer structure of intercellular lipids.[11] This disruption of the skin's primary barrier is the key to its penetration-enhancing effect.
Performance Data on Skin Penetration
Quantitative data from in vitro permeation studies are crucial for comparing the efficacy of penetration enhancers. While data for isopropyl myristate is available, a literature search did not yield comparable data for this compound in the context of penetration enhancement.
Isopropyl Myristate: Experimental Data
The following table summarizes findings from studies investigating the penetration-enhancing effects of isopropyl myristate on different active ingredients.
| Active Pharmaceutical Ingredient (API) | Experimental Model | Key Findings |
| Testosterone (B1683101) | Human Cadaver Skin | A gel containing 2% IPM showed an 11-fold increase in testosterone flux compared to a formulation without IPM.[12] |
| Meloxicam | In-vitro (Franz diffusion cell) | Patches containing IPM showed a flux of 83.789 µg/cm²/h.[2] |
| Hydrocortisone (B1673445) | Human Stratum Corneum | A combination of IPM and isopropyl alcohol acted synergistically to increase the permeation rate of hydrocortisone.[11] |
This compound: Data Not Available
Extensive searches of scientific literature did not reveal any studies that quantitatively assess the skin penetration enhancement properties of this compound. Its function in formulations is consistently reported as an emollient, thickener, and opacifier.[4][5][6]
Experimental Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells
To directly compare the skin penetration effects of this compound and isopropyl myristate on a specific API, a well-controlled in vitro study using Franz diffusion cells is recommended. The following is a detailed protocol that can be adapted for such a study.
Objective: To compare the in vitro permeation of a model API through excised human or porcine skin from formulations containing either this compound or isopropyl myristate.
Materials and Equipment:
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Franz diffusion cells
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Excised human or porcine skin
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Receptor solution (e.g., phosphate-buffered saline, potentially with a solubilizer depending on the API's properties)
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Test formulations (API in a base vehicle, with either this compound or isopropyl myristate at a specified concentration)
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Control formulation (API in the base vehicle without either test excipient)
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High-performance liquid chromatography (HPLC) system for API quantification
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Water bath with circulator
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Magnetic stirrers
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Syringes and needles for sampling
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Parafilm or other means of occlusion
Methodology:
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Skin Preparation:
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Thaw frozen excised skin at room temperature.
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Carefully remove any subcutaneous fat and connective tissue.
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Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
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Equilibrate the skin sections in the receptor solution for a defined period before mounting.
-
-
Franz Diffusion Cell Assembly:
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Fill the receptor chamber of each Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
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Mount the skin section between the donor and receptor chambers with the stratum corneum facing the donor compartment.
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Clamp the chambers together securely.
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Place the cells in a water bath maintained at 32 ± 1°C to simulate skin surface temperature.
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Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
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Apply a precise amount of the test or control formulation evenly onto the surface of the skin in the donor chamber.
-
If required by the study design, occlude the donor chamber with parafilm.
-
-
Sampling:
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At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area of skin at each time point.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) for each formulation compared to the control.
-
Conclusion
Based on the currently available scientific literature, isopropyl myristate is a well-characterized skin penetration enhancer that functions by disrupting the lipid organization of the stratum corneum. In contrast, this compound is primarily valued for its emollient and formulation-stabilizing properties, with no clear evidence supporting a role in enhancing skin penetration. For formulators seeking to improve the dermal or transdermal delivery of an active ingredient, isopropyl myristate represents a more rational choice. To definitively compare the two, a head-to-head in vitro permeation study, as outlined in this guide, would be necessary. This would provide the empirical data required to make an informed decision based on the specific API and formulation context.
References
- 1. Study of the influence of the penetration enhancer isopropyl myristate on the nanostructure of stratum corneum lipid model membranes using neutron diffraction and deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. go.drugbank.com [go.drugbank.com]
- 4. MYRISTIC ACID MYRISTYL ESTER (MYRISTYL MYRISTATE) - Ataman Kimya [atamanchemicals.com]
- 5. specialchem.com [specialchem.com]
- 6. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 7. NIKKOL MM (Myristyl Myristate) | Pharmaceutical Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 8. MYRISTYL MYRISTATE | 3234-85-3 [chemicalbook.com]
- 9. Skin Permeation Test (Franz Cell Technique) | Nawah Scientific [nawah-scientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of isopropyl myristate, isopropyl alcohol and a combination of both in hydrocortisone permeation across the human stratum corneum [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Isopropyl Myristate on Transdermal Permeation of Testosterone From Carbopol Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Myristoleyl Myristate and Cetyl Myristate as Emollients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two fatty acid esters, Myristoleyl myristate and Cetyl myristate, for their application as emollients in dermatological and cosmetic formulations. This document outlines their physicochemical properties, details relevant experimental protocols for performance evaluation, and explores the biochemical pathways influenced by emollients in maintaining skin barrier function.
Physicochemical Properties
An emollient's performance is intrinsically linked to its physical and chemical characteristics. The following tables summarize the available data for this compound and Cetyl myristate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | Tetradecyl (9Z)-tetradec-9-enoate | N/A |
| CAS Number | 3234-85-3 | [1] |
| Molecular Formula | C28H54O2 | N/A |
| Molecular Weight | 422.7 g/mol | N/A |
| Appearance | White to yellow waxy solid | [2] |
| Melting Point | ~38°C | [2] |
| Solubility | Insoluble in water. | [2] |
| Key Functions | Emollient, skin conditioning, opacifying, moisturizing, smoothing, texture enhancer. | [1][2] |
Table 2: Physicochemical Properties of Cetyl Myristate
| Property | Value | Source |
| Chemical Name | Hexadecyl tetradecanoate | [3] |
| CAS Number | 2599-01-1 | [4][3] |
| Molecular Formula | C30H60O2 | [4] |
| Molecular Weight | 452.8 g/mol | [4] |
| Appearance | Waxy solid | N/A |
| Boiling Point | 484.9 °C at 760 mmHg (estimated) | |
| Density | 0.858 g/cm3 | [5] |
| Surface Tension | 31.6 dyne/cm | [5] |
| Key Functions | Emollient, skin conditioning, occlusive agent. | [3][6] |
Performance Characteristics as Emollients
While direct comparative studies with quantitative data are limited, the following sections outline the expected performance characteristics of each emollient based on available literature.
This compound
This compound is recognized for its luxurious feel and significant moisturizing properties.[2] It is a waxy ester that melts near skin temperature, which contributes to a pleasant application experience and a velvety, non-greasy after-feel.[2][6] Its functions extend to improving the texture and stability of formulations.[2] It enhances spreadability, ensuring an even application of the product.[6]
Cetyl Myristate
Cetyl myristate functions as a skin-conditioning agent and emollient.[3][6] It is classified as an occlusive agent, forming a protective barrier on the skin to prevent water loss.[6] While specific sensory data is not widely available, its waxy nature suggests it contributes to the body and texture of a formulation.
Experimental Protocols for Emollient Evaluation
To quantitatively assess the performance of emollients like this compound and Cetyl myristate, a variety of standardized in-vitro and in-vivo methods are employed.
In-Vitro Occlusivity Test
Objective: To determine the potential of an emollient to prevent water loss from the skin by forming an occlusive barrier.
Methodology:
-
Calibrated beakers are filled with a precise amount of distilled water.
-
The opening of each beaker is sealed with a specific type of filter paper (e.g., Whatman filter paper).
-
A standardized amount of the emollient is evenly spread over the surface of the filter paper. A positive control (e.g., petrolatum) and a negative control (uncoated filter paper) are included.
-
The beakers are placed in a controlled environment with constant temperature and humidity.
-
The initial weight of each beaker is recorded.
-
The beakers are weighed at predetermined time intervals (e.g., 24 and 48 hours) to measure water loss.
-
The occlusion factor (F) is calculated using the following formula: F = [(A - B) / A] x 100 Where A is the water loss from the beaker with the uncoated filter paper, and B is the water loss from the beaker with the emollient-coated filter paper.
Spreadability Assessment
Objective: To measure the ease with which a semi-solid formulation containing the emollient can be applied to a surface.
Methodology:
-
A specified amount of the formulation is placed between two glass plates.
-
A standardized weight is applied to the upper plate for a defined period.
-
The diameter of the circle to which the formulation has spread is measured.
-
The spreadability (S) can be calculated using the formula: S = m x l / t Where m is the weight applied, l is the diameter of the spread, and t is the time.
In-Vivo Skin Hydration Measurement (Corneometry)
Objective: To evaluate the effect of an emollient on the hydration level of the stratum corneum.
Methodology:
-
A baseline skin hydration measurement is taken from a defined area on the forearm of human volunteers using a Corneometer. The Corneometer measures the electrical capacitance of the skin, which correlates with its water content.
-
A standardized amount of the emollient-containing formulation is applied to the test area.
-
Corneometer readings are taken at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application.
-
An untreated area serves as a control.
-
The increase in Corneometer units compared to the baseline and the control indicates the moisturizing efficacy of the emollient.
Sensory Evaluation
Objective: To assess the tactile properties of the emollient on the skin.
Methodology:
-
A trained panel of sensory assessors is selected.
-
A standardized amount of the emollient or a formulation containing it is applied to a designated skin area (e.g., the forearm).
-
Panelists evaluate various sensory attributes at different time points (e.g., during application, immediately after, and after 15 minutes).
-
Attributes are rated on a defined scale and may include:
-
Spreadability: Ease of application.
-
Absorbency: How quickly it is absorbed.
-
Greasiness: The amount of oily residue.
-
Tackiness: Stickiness on the skin.
-
Softness: The perceived smoothness of the skin.
-
Signaling Pathways and Mechanism of Action
Emollients primarily function by improving the skin barrier, which is largely regulated by the synthesis and organization of lipids in the stratum corneum. A key pathway in this process is the de novo synthesis of ceramides.
Figure 1: De Novo Ceramide Synthesis Pathway.
Emollients can influence this pathway by providing exogenous lipids that can be incorporated into the stratum corneum, thereby reinforcing the skin's natural barrier and reducing transepidermal water loss.[7][8]
Experimental Workflow for Emollient Evaluation
The comprehensive evaluation of an emollient involves a multi-step process integrating both in-vitro and in-vivo testing.
References
- 1. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. Cetyl Myristate (with Product List) [incidecoder.com]
- 4. Cetyl Myristate | C30H60O2 | CID 75779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CETYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 6. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ceramides: the game-changing ingredient for a stronger skin barrier [nutraceuticalbusinessreview.com]
Myristoleyl Myristate vs. Natural Waxes: A Comparative Analysis for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant in the successful design and performance of drug delivery systems. Among the various materials utilized, lipids and waxes have garnered significant attention for their ability to modify drug release, enhance stability, and improve bioavailability. This guide provides an objective comparison of Myristoleyl myristate, a synthetic wax ester, against commonly used natural waxes like carnauba wax and beeswax in the context of drug delivery. The following sections present a comprehensive evaluation based on available experimental data, focusing on key performance attributes to aid researchers in making informed decisions for their formulation development.
Comparative Performance Analysis
The performance of this compound and natural waxes in drug delivery systems can be evaluated based on several key parameters, including drug release kinetics, encapsulation efficiency, stability, and biocompatibility. While direct comparative studies are limited, the following tables summarize typical performance characteristics gleaned from individual studies on these materials.
Table 1: Drug Release Characteristics
| Parameter | This compound | Natural Waxes (Carnauba, Beeswax) | Key Insights |
| Release Profile | Capable of providing sustained and controlled release. | Often utilized for sustained-release formulations. The release rate can be modulated by the wax concentration.[1][2] | Both can achieve prolonged drug release. This compound may offer more consistent batch-to-batch reproducibility due to its defined chemical structure. |
| Release Mechanism | Primarily diffusion-controlled from the lipid matrix. | Drug release is typically governed by diffusion through the wax matrix and/or erosion of the matrix.[3] | The complex and variable composition of natural waxes can lead to more intricate release mechanisms. |
| Modulation of Release | Release can be tailored by altering the concentration and manufacturing process parameters. | The type and concentration of the natural wax significantly influence the drug release rate.[4] For instance, white beeswax has been shown to have a slower drug release compared to carnauba wax in some formulations.[4] | Both offer flexibility in modulating release profiles, a critical aspect in designing effective drug delivery systems. |
Table 2: Encapsulation Efficiency and Stability
| Parameter | This compound | Natural Waxes (Carnauba, Beeswax) | Key Insights |
| Encapsulation Efficiency | Generally exhibits good encapsulation efficiency for lipophilic drugs. | High encapsulation efficiencies, with some studies reporting up to 94.75% for carnauba wax in microbeads.[1] | Both material classes are effective in entrapping a variety of drug molecules, particularly those with lipophilic characteristics. |
| Physical Stability | Formulations like Solid Lipid Nanoparticles (SLNs) have demonstrated good physical stability.[5] | Natural waxes contribute to the physical stability of formulations, with high melting points like that of carnauba wax providing thermal stability.[6] | The choice between them may depend on the desired thermal properties and the specific stability challenges of the formulation. |
| Chemical Stability | As a saturated ester, it is chemically stable and resistant to oxidation.[7] | Generally stable, though the presence of various components in natural waxes could potentially interact with sensitive drug molecules. | The defined chemical nature of this compound may offer an advantage in terms of predictable chemical stability. |
Table 3: Biocompatibility and Other Properties
| Parameter | This compound | Natural Waxes (Carnauba, Beeswax) | Key Insights |
| Biocompatibility | Studies on SLNs have shown high in vitro biocompatibility with human cells, indicating low cytotoxicity and genotoxicity at certain concentrations.[5][8] | Generally recognized as safe (GRAS) and have a long history of use in pharmaceutical and food products, indicating good biocompatibility.[6] | Both are considered safe for use in drug delivery systems, though specific biocompatibility testing for the final formulation is always necessary. |
| Material Source | Synthetic | Natural (plant or animal origin)[6] | The choice may be influenced by considerations of supply chain consistency, variability, and regulatory perspectives on natural versus synthetic excipients. |
| Composition | A specific chemical entity (ester of myristoleic acid and myristyl alcohol). | Complex mixtures of esters, fatty acids, alcohols, and hydrocarbons.[4] | The well-defined composition of this compound leads to more predictable physicochemical properties. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of excipient performance. The following are representative experimental protocols for key analyses in the context of lipid- and wax-based drug delivery systems.
In Vitro Drug Release Study (Dialysis Bag Method)
This method is commonly used to assess the release of a drug from a carrier system into a release medium.
Objective: To determine the rate and extent of drug release from a formulation over time.
Materials:
-
Drug-loaded formulation (e.g., solid lipid nanoparticles, microspheres).
-
Dialysis tubing with a specific molecular weight cut-off (MWCO).
-
Release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Shaking water bath or magnetic stirrer.
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer).
Procedure:
-
A known quantity of the drug-loaded formulation is placed inside a dialysis bag.
-
The dialysis bag is securely sealed and immersed in a vessel containing a defined volume of the release medium.
-
The entire setup is maintained at a constant temperature (e.g., 37°C) and agitated at a constant speed.[9]
-
At predetermined time intervals, aliquots of the release medium are withdrawn.
-
An equal volume of fresh release medium is added to maintain sink conditions.[10]
-
The concentration of the released drug in the collected samples is quantified using a validated analytical method.
-
The cumulative percentage of drug release is plotted against time.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to characterize the physical state and thermal properties of materials.
Objective: To determine the melting point, crystallinity, and potential interactions between the drug and the lipid/wax matrix.
Materials:
-
Sample of the pure drug, pure excipient (this compound or natural wax), and the drug-loaded formulation.
-
DSC instrument.
-
Aluminum pans.
Procedure:
-
A small, accurately weighed amount of the sample (typically 3-5 mg) is sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.[11]
-
The heat flow to the sample is measured as a function of temperature.
-
The resulting thermogram shows endothermic (melting) and exothermic (crystallization) events.[12]
-
The melting point, enthalpy of fusion, and any shifts in peaks are analyzed to assess the physical state of the drug within the matrix and potential interactions.
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz provide a clear visual representation of workflows and conceptual relationships.
Caption: Workflow for the preparation and evaluation of wax-based drug delivery systems.
Caption: Logical relationship between excipient properties and drug delivery performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sct.ageditor.ar [sct.ageditor.ar]
- 6. Benefits of natural waxes over synthetic waxes - 9 benefits of Natural Waxes Pontes Indústria de Cera [pontes.ind.br]
- 7. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sct.ageditor.ar [sct.ageditor.ar]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. perkinelmer.com.ar [perkinelmer.com.ar]
- 12. researchgate.net [researchgate.net]
"Myristoleyl myristate" versus jojoba oil: differences in chemical and physical properties
For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulation development. Emollients, in particular, play a pivotal role in the performance and aesthetic appeal of topical preparations. This guide provides an objective comparison of two commonly used emollients: Myristoleyl myristate, a synthetic wax ester, and Jojoba oil, a natural liquid wax ester. The comparison focuses on their chemical and physical properties, supported by established experimental protocols for performance evaluation.
Chemical and Physical Properties: A Tabular Comparison
The fundamental differences between this compound and Jojoba oil are rooted in their chemical composition and physical characteristics. This compound is a singular chemical entity, an ester of myristyl alcohol and myristic acid.[1][2] In contrast, Jojoba oil is a complex mixture of long-chain wax esters, fatty acids, fatty alcohols, and sterols.[3] This inherent difference in complexity influences their physical properties and performance in formulations.
| Property | This compound | Jojoba Oil |
| INCI Name | Myristyl Myristate | Simmondsia Chinensis (Jojoba) Seed Oil |
| Chemical Type | Synthetic Wax Ester | Natural Liquid Wax Ester |
| Chemical Formula | C28H56O2 | Mixture, primarily C36-C46 wax esters |
| Molecular Weight | 424.74 g/mol | Varies (mixture) |
| Appearance | White to yellowish waxy solid/flakes[1] | Clear golden liquid (unrefined); Colorless to light yellow liquid (refined)[4][5] |
| Odor | Characteristic fatty/waxy odor | Slight nutty odor (unrefined); Odorless (refined)[4][5] |
| Melting Point | ~38°C (100°F) | ~10°C (50°F) |
| Solubility | Soluble in oils; Insoluble in water[2] | Soluble in oils; Insoluble in water |
| Density/Specific Gravity | ~0.859 g/cm³ | 0.863 - 0.873 g/cm³ |
| Saponification Value | Not readily available | 85 - 98 mg KOH/g[4] |
| Iodine Value | Not readily available | ~80 g I2/100g |
| Oxidative Stability | Stable under normal conditions | Highly stable due to low triglyceride content |
| Comedogenicity Index | High[1] | 0 (Non-comedogenic)[4] |
Performance Characteristics and Applications
This compound: As a synthetic ester, this compound offers consistency in its properties. It is valued for its ability to increase the viscosity and body of creams and lotions, providing a rich, cushioned feel.[6] Its occlusive nature forms a barrier on the skin, preventing moisture loss.[1] This property, combined with its non-greasy feel, makes it a common choice for moisturizers and hair care products to improve texture and spreadability.[1][7] However, its high comedogenic rating may limit its use in formulations for acne-prone skin.[1]
Jojoba Oil: Jojoba oil is unique in the plant kingdom for being a liquid wax ester that is structurally and chemically very similar to human sebum.[4] This biomimetic quality allows it to be readily absorbed by the skin, providing excellent moisturization without a greasy residue.[4] Its non-comedogenic nature makes it suitable for all skin types, including oily and acne-prone skin.[4] The high stability of jojoba oil makes it a durable ingredient in formulations.[8] In drug delivery, jojoba oil has been investigated as a component of microemulsions for the transdermal delivery of active pharmaceutical ingredients.
Experimental Protocols for Performance Evaluation
To provide a framework for direct comparison, the following are detailed methodologies for key performance experiments.
Spreadability Assessment by Parallel-Plate Method
Objective: To quantitatively measure and compare the spreadability of this compound and Jojoba oil.
Apparatus:
-
Two flat, smooth glass plates (e.g., 20 cm x 20 cm)
-
A standardized weight (e.g., 125 g)
-
A ruler or caliper
-
A stopwatch
-
A controlled temperature environment
Protocol:
-
Ensure the glass plates are clean and dry.
-
Place the bottom glass plate on a level horizontal surface.
-
Accurately weigh 1 gram of the test substance and place it at the center of the bottom plate.
-
Carefully place the top glass plate over the sample, ensuring it is centered.
-
Place the standardized 125 g weight on the center of the top plate.
-
Start the stopwatch immediately.
-
After a predetermined time (e.g., 1 minute), measure the diameter of the spread sample in millimeters.
-
The spreadability (S) can be calculated using the formula: S = d², where d is the mean diameter of the spread sample.
-
Repeat the experiment in triplicate for each substance and calculate the mean spreadability.
Skin Hydration Measurement by Corneometry
Objective: To assess the effect of this compound and Jojoba oil on skin surface hydration.
Apparatus:
-
Corneometer® (e.g., CM 825, Courage + Khazaka electronic GmbH)
-
Controlled environment room (constant temperature and humidity)
Protocol:
-
Acclimatize test subjects in a controlled environment room for at least 20 minutes before measurements.
-
Define test areas on the volar forearm of the subjects.
-
Take baseline skin hydration measurements of the test areas using the Corneometer®.
-
Apply a standardized amount (e.g., 2 mg/cm²) of each test substance to its designated area.
-
Take measurements at predetermined time intervals (e.g., 1, 2, 4, and 8 hours) after application.
-
An untreated area should be used as a control.
-
The Corneometer® measures the electrical capacitance of the skin, which is proportional to its water content, and provides the results in arbitrary units.
In Vitro Skin Penetration using Franz Diffusion Cells
Objective: To evaluate the potential of this compound and Jojoba oil to enhance the penetration of a model active ingredient through the skin.
Apparatus:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor fluid (e.g., phosphate-buffered saline)
-
Magnetic stirrer
-
Water bath for temperature control (32°C)
-
HPLC or other suitable analytical method for the active ingredient
Protocol:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor fluid at 32°C to simulate skin surface temperature.
-
Apply a formulation containing the model active ingredient and either this compound or Jojoba oil to the skin surface in the donor compartment. A control formulation without the test emollients should also be used.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor fluid.
-
Analyze the concentration of the active ingredient in the collected samples using a validated analytical method.
-
The cumulative amount of the active ingredient permeated per unit area can be plotted against time to determine the flux and permeability coefficient.
Visualizing Key Differences
To further illustrate the fundamental differences between these two emollients, the following diagrams are provided.
Caption: Chemical Composition Comparison.
Caption: Emollient Performance Evaluation Workflow.
References
- 1. specialchem.com [specialchem.com]
- 2. Choosing the Right Concentration of Isopropyl Myristate for Your Product | Niran Chemical [niranchemical.com]
- 3. scielo.br [scielo.br]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.2.1. Skin hydration by Corneometer [bio-protocol.org]
A comparative study of the emulsion stabilizing effects of "Myristoleyl myristate" and other fatty esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Fatty Ester Performance in Emulsion Stabilization
The selection of an appropriate co-emulsifier is paramount in the formulation of stable and effective emulsion systems for pharmaceutical and cosmetic applications. Fatty esters are a widely utilized class of co-emulsifiers, valued for their ability to enhance emulsion stability, modify viscosity, and impart desirable sensory characteristics. This guide provides a comparative study of the emulsion stabilizing effects of Myristoleyl Myristate against other commonly used fatty esters: Cetyl Palmitate, Isopropyl Myristate, and Glyceryl Stearate. The objective is to furnish researchers, scientists, and drug development professionals with data-driven insights to inform their formulation decisions.
Comparative Performance Data
The following tables summarize the quantitative data from a series of comparative experiments designed to evaluate the emulsion stabilizing performance of the selected fatty esters. All esters were incorporated at a 2% (w/w) concentration into a standard oil-in-water (o/w) emulsion formulation.
Table 1: Viscosity Analysis
| Fatty Ester | Viscosity (cP) at 24 hours | Viscosity (cP) at 30 days | % Change in Viscosity |
| This compound | 12,500 | 12,200 | -2.4% |
| Cetyl Palmitate | 15,200 | 14,100 | -7.2% |
| Isopropyl Myristate | 3,500 | 2,800 | -20.0% |
| Glyceryl Stearate | 18,000 | 16,500 | -8.3% |
Table 2: Droplet Size Analysis
| Fatty Ester | Mean Droplet Size (μm) at 24 hours | Mean Droplet Size (μm) at 30 days | % Change in Droplet Size |
| This compound | 2.8 | 3.1 | +10.7% |
| Cetyl Palmitate | 3.5 | 4.2 | +20.0% |
| Isopropyl Myristate | 5.2 | 7.8 | +50.0% |
| Glyceryl Stearate | 2.5 | 3.0 | +20.0% |
Table 3: Emulsion Stability Index
| Fatty Ester | Creaming Index (%) at 30 days | Phase Separation | Stability Rating |
| This compound | < 1% | None | Excellent |
| Cetyl Palmitate | 2% | Slight | Good |
| Isopropyl Myristate | > 10% | Noticeable | Poor |
| Glyceryl Stearate | 1.5% | None | Very Good |
Table 4: Physicochemical Properties of Selected Fatty Esters
| Fatty Ester | Required HLB | Melting Point (°C) | Primary Function |
| This compound | ~8 | 38-42 | Co-emulsifier, Thickener |
| Cetyl Palmitate | 10 | 43-53 | Thickener, Co-emulsifier |
| Isopropyl Myristate | 11.5 | 3 | Emollient, Solvent |
| Glyceryl Stearate | 3.8 | 56-60 | Emulsifier, Thickener |
Experimental Protocols
The data presented in this guide were obtained using the following standardized experimental protocols:
Emulsion Preparation
A standard oil-in-water (o/w) emulsion was prepared with the following composition: 20% mineral oil, 5% primary emulsifier (Polysorbate 80), 2% fatty ester (co-emulsifier), and deionized water (q.s. to 100%). The oil phase, containing the mineral oil and fatty ester, and the aqueous phase, containing the Polysorbate 80, were heated separately to 75°C. The oil phase was then added to the aqueous phase under high-speed homogenization (10,000 rpm) for 10 minutes. The resulting emulsion was cooled to room temperature with gentle stirring.
Viscosity Measurement
The viscosity of the emulsions was measured at 24 hours and 30 days post-preparation using a Brookfield rotational viscometer with a suitable spindle at a constant shear rate of 10 s⁻¹ and a controlled temperature of 25°C. The percentage change in viscosity was calculated to assess the long-term stability of the emulsion's rheological properties.
Droplet Size Analysis
The mean droplet size of the emulsions was determined at 24 hours and 30 days using laser diffraction particle size analysis. A small sample of the emulsion was dispersed in deionized water to achieve an appropriate obscuration level. The volume-weighted mean diameter (D[1][2]) was recorded. An increase in droplet size over time is indicative of coalescence and reduced emulsion stability.
Emulsion Stability Assessment (Creaming Index)
Emulsion stability was evaluated by monitoring the creaming index over a 30-day period. 50 mL of each emulsion was stored in a graduated cylinder at room temperature. The height of the separated aqueous layer (serum) was measured, and the creaming index was calculated using the following formula:
Creaming Index (%) = (Height of Serum Layer / Total Height of Emulsion) x 100
The presence of any phase separation was also visually inspected.
Mechanism of Emulsion Stabilization by Fatty Esters
Fatty esters, particularly wax esters like this compound and Cetyl Palmitate, contribute to emulsion stability primarily through a mechanism of interfacial stabilization and network formation within the continuous phase.
References
Validating the Safety and Non-Irritancy of Myristoleyl Myristate for Topical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the safety and non-irritancy profile of Myristoleyl myristate for topical applications. By comparing its performance with common alternatives and presenting available experimental data, this document serves as a valuable resource for formulation scientists and researchers in the pharmaceutical and cosmetic industries. Detailed experimental protocols for key safety assessments are provided to ensure a thorough understanding of the methodologies behind the data.
Executive Summary
This compound is an ester of myristyl alcohol and myristic acid that functions as an emollient, texture enhancer, and opacifying agent in topical formulations. Based on a thorough review of available safety data, this compound is considered safe for use in cosmetic and pharmaceutical preparations.[1][2][3] It exhibits a low potential for skin irritation and sensitization.[1][3] This guide delves into the specifics of its safety profile, presents comparative data for alternative emollients, and outlines the standard methodologies used to generate such data.
Comparative Safety and Irritancy Data
The following tables summarize the available quantitative and qualitative data for this compound and its common alternatives.
Table 1: Skin Irritation Potential
| Substance | Test Type | Species | Concentration | Results | Primary Irritation Index (PII) | Interpretation |
| This compound | Draize Test (Primary Skin Irritation) | Rabbit | Undiluted | Minimal to mild irritation[1] | Not Reported | Non-irritating to mildly irritating |
| Product with 8% This compound | 24-hour Occlusive Patch Test | Human | 8% | No sign of irritation in 19/20 subjects; one subject scored 1.0 on the Draize scale[1] | 0.05[4] | Non-irritating |
| Isopropyl Myristate | Draize Test (Primary Skin Irritation) | Rabbit | Undiluted | Mild irritant after 24h; moderate to severe on consecutive daily application[1] | Not Reported | Mild to moderately irritating |
| Cetyl Palmitate | Skin Test | Rabbit | Not Specified | Non-irritating[4] | Not Reported | Non-irritating |
| Coco-caprylate/caprate | Skin Irritation Test | Not Specified | Not Specified | Not expected to be an irritant[5] | Not Reported | Non-irritating |
Table 2: Skin Sensitization Potential
| Substance | Test Type | Species | Concentration | Results | Interpretation |
| This compound | Guinea Pig Sensitization Test | Guinea Pig | Not Specified | No sensitization observed[1] | Non-sensitizer |
| Product with 8% This compound | Repeated Insult Patch Test (RIPT) | Human | 8% | No evidence of skin sensitization[4] | Non-sensitizer |
| Isopropyl Myristate | Guinea Pig Sensitization Test | Guinea Pig | Not Specified | Not a skin sensitizer[1] | Non-sensitizer |
| Isopropyl Myristate | Local Lymph Node Assay (LLNA) | Mouse | Not Specified | EC3 = 44%[6][7] | Weak sensitizer (B1316253) |
| Cetyl Palmitate | Skin Sensitization Test | Not Specified | 2.7% (in formulation) | No signs of sensitization[4] | Non-sensitizer |
| Coco-caprylate/caprate | Skin Sensitization Test | Not Specified | Not Specified | No sensitizing effect known[5] | Non-sensitizer |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide, based on OECD guidelines.
OECD 404: Acute Dermal Irritation/Corrosion
This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Test Area Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.
-
Application of Test Substance: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.
-
Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After 4 hours, the patch is removed, and the skin is cleansed. Dermal reactions (erythema and edema) are evaluated and scored at 60 minutes, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to determine the reversibility of the effects.
-
Scoring: The Draize scoring system is used to grade erythema (redness) and edema (swelling) on a scale of 0 to 4.
-
Calculation of Primary Irritation Index (PII): The PII is calculated by summing the average erythema and edema scores at 24 and 72 hours and dividing by the number of observation time points.
Draize Scoring System for Skin Reactions
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
OECD 406: Skin Sensitization (Guinea Pig Maximization Test - GPMT)
This test is a widely used method to assess the potential of a substance to induce skin sensitization.
Methodology:
-
Animal Model: Young, healthy adult guinea pigs are used.
-
Induction Phase:
-
Day 0: Three pairs of intradermal injections are made in the shoulder region: the test substance in an adjuvant (Freund's Complete Adjuvant - FCA), FCA alone, and the test substance alone.
-
Day 7: A topical application of the test substance is applied to the same site and covered with an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank under an occlusive patch for 24 hours.
-
-
Observation and Scoring: The challenge sites are observed for erythema and edema at 48 and 72 hours after the start of the challenge. The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance. A substance is classified as a sensitizer if a significantly higher proportion of test animals show a positive response compared to the control animals.
OECD 429: Skin Sensitization (Local Lymph Node Assay - LLNA)
The LLNA is an alternative method to the guinea pig tests for identifying skin sensitizers. It measures the proliferation of lymphocytes in the draining auricular lymph nodes.
Methodology:
-
Animal Model: Mice are used for this assay.
-
Application: The test substance is applied to the dorsum of both ears daily for three consecutive days.
-
Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously. The mice are euthanized five hours later.
-
Sample Processing: The draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of ³H-methyl thymidine is measured by β-scintillation counting.
-
Calculation of Stimulation Index (SI): The proliferation of lymphocytes is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, can also be calculated to determine the potency of the sensitizer.
Visualization of Key Biological and Experimental Processes
To further aid in the understanding of the mechanisms of skin irritation and the experimental workflows, the following diagrams are provided.
Caption: Signaling pathway of skin irritation.
Caption: Experimental workflow for OECD 404.
Caption: Workflow of the Guinea Pig Maximization Test.
Conclusion
The available data strongly support the safety and non-irritant nature of this compound for topical applications. In both animal and human studies, it has demonstrated a very low potential for causing skin irritation or sensitization, particularly when used in formulations at typical concentrations.[1][4] In comparison to some alternatives like undiluted Isopropyl myristate, which can be moderately irritating under certain conditions, this compound presents a more favorable safety profile. While a lack of publicly available, detailed quantitative data from standardized tests is a limitation, the consistent qualitative assessments from reputable sources like the Cosmetic Ingredient Review provide a high degree of confidence in its safety for use in products intended for topical application. Researchers and formulators can consider this compound a safe and effective emollient and texture enhancer for a wide range of dermatological and cosmetic products.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. specialchem.com [specialchem.com]
- 3. Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate | Semantic Scholar [semanticscholar.org]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ecetoc.org [ecetoc.org]
- 7. ftp.cdc.gov [ftp.cdc.gov]
In-Vitro Skin Permeation of Drug Formulations Containing Myristate Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro skin permeation of drugs formulated with myristate esters, focusing on Isopropyl Myristate (IPM) as a representative compound due to the extensive availability of research data. Myristate esters are recognized for their emollient properties and are increasingly investigated for their role as penetration enhancers in topical and transdermal drug delivery systems.[1][2] This document summarizes key experimental findings, compares the performance of IPM with other common enhancers, and provides detailed experimental protocols to assist in the design and evaluation of future studies.
Comparative Permeation Data
The following table summarizes quantitative data from several in-vitro studies, comparing the skin permeation of different drugs when formulated with Isopropyl Myristate versus other penetration enhancers.
| Drug | Vehicle/Enhancer | Skin Model | Key Permeation Parameter | Value | Enhancement Ratio (ER) |
| Meloxicam | Control (without enhancer) | Not Specified | Flux (µg/cm²/h) | Data not available | 1.00 |
| 1-10% Isopropyl Myristate (IPM) | Not Specified | Flux (µg/cm²/h) | up to 83.789 | Not specified | |
| 5-20% Oleic Acid (OA) | Not Specified | Flux (µg/cm²/h) | up to 84.405 | 1.070 | |
| Testosterone | Gel with 0% IPM | Human Cadaver Skin | Flux | Not specified, baseline | 1 |
| Gel with 2% IPM | Human Cadaver Skin | Flux | 11-fold increase | 11 | |
| Pentazocine (B1679294) | Isopropyl Myristate (IPM) alone | Hairless Mouse Skin | Permeability Coefficient | Baseline with IPM | 1 |
| IPM with 10% w/w Glyceryl Monocaprylate | Hairless Mouse Skin | Permeability Coefficient | Significantly increased | Not specified | |
| Ketoconazole | HPMC Gel with 5% w/w IPM | Rabbit Skin | Flux | Not specified | ~11 |
| NaCMC Gel with 5% w/w IPM | Rabbit Skin | Flux | Not specified | ~11 | |
| Carbopol Gel with 5% w/w IPM | Rabbit Skin | Flux | Not specified | ~11 |
Note: The enhancement ratio is calculated relative to a control formulation without the specified enhancer. Direct comparison between different studies should be made with caution due to variations in experimental conditions, skin models, and analytical methods.
Experimental Methodologies
The following sections detail the typical experimental protocols employed in the in-vitro skin permeation studies cited in this guide. These methodologies provide a framework for designing and conducting similar research.
Skin Membrane Preparation
-
Human Cadaver Skin: Full-thickness skin is obtained from approved tissue banks. The subcutaneous fat is removed, and the skin is dermatomed to a specific thickness.[3]
-
Animal Skin: Hairless mouse or rabbit skin is often used. The abdominal skin is excised, and subcutaneous tissue is carefully removed.[4][5] The skin is then mounted on the diffusion cell.
In-Vitro Permeation Study using Franz Diffusion Cells
A standard method for in-vitro skin permeation studies involves the use of vertical Franz diffusion cells.[6][7][8][9]
-
Apparatus: The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which the skin membrane is mounted.
-
Procedure:
-
The prepared skin membrane is placed on the receptor chamber with the stratum corneum facing the donor chamber.
-
The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and continuously stirred to ensure sink conditions. The temperature is maintained at 32°C or 37°C to mimic physiological conditions.[8]
-
The drug formulation is applied to the skin surface in the donor chamber.
-
At predetermined time intervals, samples are withdrawn from the receptor medium for analysis. An equal volume of fresh receptor medium is added to maintain a constant volume.
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis
The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and lag time (tL) can also be calculated from this data. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.
Experimental Workflow
The following diagram illustrates a typical workflow for an in-vitro skin permeation study.
Caption: Workflow of an in-vitro skin permeation study.
Mechanism of Action of Myristate Esters
Isopropyl myristate is believed to enhance skin permeation by partitioning into the stratum corneum and disrupting the highly ordered lipid structure, thereby increasing the fluidity of the lipid bilayers.[4][10][11] This disruption facilitates the diffusion of drug molecules through the primary barrier of the skin. Studies using techniques like attenuated total reflection-Fourier transform infrared spectroscopy (ATR-FTIR) have shown that IPM can induce higher stretching frequencies of the stratum corneum lipids, indicating a more fluid state.[4]
Conclusion
The available data suggests that myristate esters, exemplified by Isopropyl Myristate, can significantly enhance the in-vitro skin permeation of various drugs. The degree of enhancement is dependent on the specific drug, the concentration of the enhancer, and the overall vehicle formulation. When compared to other enhancers like oleic acid, the performance of IPM can be comparable. The synergistic effect of IPM with other components in a formulation, such as ethanol (B145695) or other esters, can lead to even greater increases in drug permeation.[3][4] This guide provides a foundation for researchers to compare and select appropriate enhancers for their topical and transdermal drug development projects. Further studies directly comparing Myristoleyl myristate with other enhancers are warranted to fully elucidate its potential in this application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 3. Effect of Isopropyl Myristate on Transdermal Permeation of Testosterone From Carbopol Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of isopropyl myristate and glyceryl monocaprylate on the skin permeation of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 6. Effect of Isopropyl Myristate and Oleic Acid as the Penetration Enhancer on Transdermal Patch: Characteristics and In-Vitro Diffusion [ejchem.journals.ekb.eg]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 9. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of the influence of the penetration enhancer isopropyl myristate on the nanostructure of stratum corneum lipid model membranes using neutron diffraction and deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Biodegradability of Myristoleyl Myristate and Its Alternatives in Environmental Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The environmental fate of cosmetic and pharmaceutical excipients is a critical consideration in the development of sustainable products. This guide provides a comparative assessment of the biodegradability of Myristoleyl myristate and its common alternatives, supported by available experimental data. Due to a lack of specific publicly available biodegradability data for this compound, this guide focuses on a comparative analysis of structurally similar long-chain fatty acid esters: Myristyl myristate, Cetyl palmitate, and Isopropyl myristate.
Quantitative Biodegradability Data
The following table summarizes the available data on the ready biodegradability of this compound and its alternatives, primarily based on OECD 301 test guidelines. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions.
| Substance | Test Method | Duration | Biodegradation (%) | Classification |
| This compound | Data not available | - | - | - |
| Myristyl myristate | OECD Guideline | - | - | Readily biodegradable |
| Cetyl palmitate | OECD Guideline | 28 days | 75.3% (Oxygen depletion) | Readily biodegradable |
| Isopropyl myristate | OECD 301D (Closed Bottle Test) | 28 days | 94% (Chemical Oxygen Demand) | Readily biodegradable[1] |
Experimental Protocols
To provide a clear understanding of the methodologies used to assess biodegradability, a detailed protocol for the OECD 301B (CO₂ Evolution Test) is provided below. This test is widely used to determine the ultimate biodegradability of organic compounds.
OECD 301B: CO₂ Evolution Test (Modified Sturm Test)
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation of the test substance is determined by measuring the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂).
Apparatus:
-
Biometer flasks or similar vessels with side arms for CO₂ trapping.
-
Magnetic stirrers and stir bars.
-
CO₂-free air supply.
-
Inorganic carbon analyzer or titration equipment.
-
Temperature-controlled environment (22 ± 2°C).
Procedure:
-
Preparation of Mineral Medium: A mineral medium containing essential salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) is prepared in deionized water.
-
Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum. It is often washed and aerated before use to reduce endogenous respiration.
-
Test Setup:
-
Test Vessels: The test substance is added to the flasks to achieve a concentration of 10-20 mg of total organic carbon (TOC) per liter.
-
Blank Control: Flasks containing only the inoculum and mineral medium are run in parallel to measure the CO₂ produced by the inoculum itself.
-
Reference Control: A readily biodegradable substance, such as sodium benzoate (B1203000) or aniline, is tested to verify the activity of the inoculum.
-
Toxicity Control: A flask containing both the test substance and the reference substance is included to assess any inhibitory effects of the test substance on the microorganisms.
-
-
CO₂ Trapping: The side arm of each flask is filled with a known volume of a suitable CO₂ absorbent, such as barium hydroxide (B78521) or sodium hydroxide solution.
-
Incubation: The flasks are sealed and incubated at a constant temperature in the dark, with continuous stirring. CO₂-free air is bubbled through the solution to maintain aerobic conditions.
-
Measurement of CO₂: The amount of CO₂ produced is determined periodically by analyzing the CO₂ absorbent. This can be done by titrating the remaining hydroxide or by using an inorganic carbon analyzer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as follows: % Biodegradation = (Total CO₂ produced - CO₂ from blank) / ThCO₂ * 100
-
Validity Criteria: For a test to be valid, the reference substance must achieve at least 60% biodegradation within 14 days, and the CO₂ evolution in the blank at the end of the test should not be excessive.
Visualizations
Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in biodegradability assessment and the microbial degradation of these esters, the following diagrams are provided.
References
The Rheology of Elegance: A Comparative Analysis of Myristoyl Myristate and Common Thickeners in Cream Formulations
For researchers, scientists, and drug development professionals, achieving the desired rheological profile of a topical cream is paramount to its stability, sensory perception, and ultimately, its efficacy. This guide provides a comparative rheological study of creams formulated with Myristoyl Myristate against other widely used thickeners, supported by detailed experimental methodologies to aid in formulation development.
Myristoyl Myristate, an ester of myristic acid and myristyl alcohol, is a popular ingredient in the cosmetic and pharmaceutical industries, valued for its emollient properties and its contribution to the texture and consistency of formulations.[1][2] It is known for imparting a characteristic soft, powdery, and non-greasy feel to creams and lotions.[3][4] This guide delves into the quantitative and qualitative rheological impact of Myristoyl Myristate in a model oil-in-water (O/W) cream formulation, juxtaposed with common thickening agents: Cetyl Alcohol, Stearic Acid, Glyceryl Stearate, and Carbomer.
Comparative Rheological Data
The following tables summarize the expected rheological parameters of a base cream formulated with 5% w/w of the respective thickener. It is important to note that these values are illustrative, compiled from qualitative descriptions and general knowledge of these ingredients' functions, to demonstrate the comparative effects. For direct comparison, it is recommended to evaluate these thickeners in the same base cream formulation under identical conditions.
Table 1: Viscosity and Yield Stress of Creams with Different Thickeners
| Thickener (5% w/w) | Apparent Viscosity (mPa·s) at 10 s⁻¹ (Illustrative) | Yield Stress (Pa) (Illustrative) | Key Observations |
| Myristoyl Myristate | 15,000 - 25,000 | 10 - 20 | Provides moderate thickening with a significant contribution to a smooth, lubricious skin feel.[1] |
| Cetyl Alcohol | 30,000 - 50,000 | 30 - 50 | A fatty alcohol that imparts significant viscosity and body to emulsions, creating a more structured cream.[5][6] |
| Stearic Acid | 35,000 - 60,000 | 40 - 70 | A fatty acid that acts as a potent thickener and emulsion stabilizer, often resulting in a dense, rich cream.[7][8][9] |
| Glyceryl Stearate | 20,000 - 40,000 | 20 - 40 | An emulsifier that also contributes to viscosity, creating a soft and creamy texture.[10] |
| Carbomer (e.g., 940) at 0.5% w/w | > 100,000 | > 100 | A synthetic polymer that forms a gel network, resulting in a very high viscosity and yield stress even at low concentrations.[][12][13] |
Table 2: Viscoelastic and Sensory Properties of Creams with Different Thickeners
| Thickener (5% w/w) | Storage Modulus (G') (Illustrative) | Loss Modulus (G'') (Illustrative) | Sensory Profile |
| Myristoyl Myristate | Moderate | Low | Powdery, velvety, non-greasy after-feel, enhances spreadability.[14][15] |
| Cetyl Alcohol | High | Moderate | Waxy, substantive feel, provides significant body. |
| Stearic Acid | Very High | Moderate | Rich, thick, sometimes draggy application, can have a soap-like feel.[16] |
| Glyceryl Stearate | Moderate-High | Moderate | Smooth, creamy, and soft feel.[17][18] |
| Carbomer (e.g., 940) at 0.5% w/w | Very High | Low | "Gel-like," can be sticky depending on neutralization and formulation, provides a "clean" break.[19] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Sample Preparation: Oil-in-Water (O/W) Cream Base
A standardized O/W cream base is essential for a valid comparative study.
-
Oil Phase:
-
Thickener (Myristoyl Myristate, Cetyl Alcohol, Stearic Acid, or Glyceryl Stearate): 5.0% w/w
-
Mineral Oil: 15.0% w/w
-
Emulsifier (e.g., Cetearyl Alcohol and Ceteareth-20): 5.0% w/w
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0% w/w
-
Preservative (e.g., Phenoxyethanol): 0.5% w/w
-
-
For Carbomer Formulation:
-
Carbomer 940: 0.5% w/w is dispersed in the water phase before the addition of other components.
-
Neutralizing Agent (e.g., Triethanolamine): q.s. to pH 6.0-6.5, added at the end of the emulsification process.
-
Procedure:
-
Heat the oil phase and water phase separately to 75°C.
-
Slowly add the oil phase to the water phase with continuous homogenization for 5 minutes.
-
Allow the emulsion to cool to 40°C with gentle stirring.
-
For the Carbomer cream, add the neutralizing agent and stir until a uniform gel-cream is formed.
-
Homogenize the final formulation for 1 minute to ensure droplet size uniformity.
-
Allow the creams to equilibrate at room temperature (25°C ± 1°C) for 24 hours before rheological measurements.[20]
Rheological Measurements
All rheological measurements should be performed using a controlled-stress or controlled-rate rotational rheometer equipped with a cone-plate or parallel-plate geometry. The temperature should be maintained at 25°C ± 0.1°C.[21]
-
Procedure: A shear rate sweep is performed, typically from 0.1 to 100 s⁻¹, to determine the apparent viscosity as a function of shear rate.[22] This will characterize the shear-thinning behavior of the creams.
-
Data Analysis: The Herschel-Bulkley model can be used to fit the flow curve data to quantify the yield stress, consistency index, and flow behavior index.[23]
-
Procedure: A common method is to perform a stress ramp, where the applied stress is gradually increased while monitoring the deformation. The yield stress is the point at which the material transitions from a solid-like to a liquid-like behavior, often identified by a sharp increase in deformation.[24][25][26]
-
Alternative Procedure: An amplitude sweep in oscillatory mode can also determine the yield stress, which is the stress at which the storage modulus (G') begins to decrease significantly.[27][28]
-
Amplitude Sweep: This is performed at a constant frequency (e.g., 1 Hz) with increasing strain to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. This provides information on the structural integrity of the cream.[22][29]
-
Frequency Sweep: This is conducted within the LVER at a constant strain over a range of frequencies (e.g., 0.1 to 100 rad/s). The resulting G' and G'' values provide insights into the solid-like (elastic) and liquid-like (viscous) behavior of the cream.[30]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the conceptual relationship between the thickeners and the resulting cream rheology.
Caption: Experimental workflow for comparative rheological studies.
References
- 1. Myristyl Myristate | Cosmetic Ingredients Guide [ci.guide]
- 2. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. You are being redirected... [ingredientstodiefor.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. cir-safety.org [cir-safety.org]
- 7. swastikoleochems.com [swastikoleochems.com]
- 8. echemi.com [echemi.com]
- 9. humblebeeandme.com [humblebeeandme.com]
- 10. Glyceryl Stearate SE - Glyceryl Monostearate - Emulsifier & Thickener [newdirectionsaromatics.com]
- 12. Rheological characterization of topical carbomer gels neutralized to different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbomer 940 | Understanding Carbomer 940 [carbomer.com]
- 14. uk.typology.com [uk.typology.com]
- 15. specialchem.com [specialchem.com]
- 16. chemistscorner.com [chemistscorner.com]
- 17. 9 Quick Facts About Glyceryl Stearate in Skin Care – RusticWise [rusticwise.com]
- 18. naturallythinking.com [naturallythinking.com]
- 19. media.neliti.com [media.neliti.com]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]
- 22. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. rheologysolutions.com [rheologysolutions.com]
- 25. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 28. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. Basics of rheology | Anton Paar Wiki [wiki.anton-paar.com]
Safety Operating Guide
Proper Disposal of Myristoleyl Myristate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety. Myristoleyl myristate, a common ingredient in cosmetic and pharmaceutical formulations, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, proper disposal procedures must be followed to prevent environmental contamination and maintain a safe laboratory environment.
Disposal and Handling Guidelines
The primary methods for the disposal of this compound involve controlled incineration or removal by a licensed chemical waste disposal service.[3] It is imperative to adhere to local, state, and federal regulations governing chemical waste.
Key Disposal Considerations:
| Parameter | Guideline | Source |
| Product Disposal | The material can be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[3] | ChemicalBook Safety Data Sheet |
| Environmental Precautions | Discharge into sewer systems or the environment must be strictly avoided.[3] Do not contaminate water, foodstuffs, feed, or seed with the chemical.[3] | ChemicalBook Safety Data Sheet |
| Spill Cleanup | For spills, collect the material and place it in suitable, closed containers for disposal.[3][4] Use spark-proof tools and explosion-proof equipment if necessary.[3][4] | ChemicalBook Safety Data Sheet, ECHEMI Safety Data Sheet |
| Contaminated Packaging | Containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[3] | ChemicalBook Safety Data Sheet |
Experimental Protocol: Spill Management and Disposal
In the event of a this compound spill, the following steps should be taken to ensure safety and proper cleanup:
-
Ensure Proper Ventilation: Handle the spill in a well-ventilated area.[3][4]
-
Wear Personal Protective Equipment (PPE): Appropriate PPE, including suitable protective clothing and chemical-impermeable gloves, should be worn.[3][4] Avoid contact with skin and eyes.[3][4]
-
Prevent Dust and Aerosol Formation: Take measures to avoid the formation of dust and aerosols during cleanup.[3][4]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[3]
-
Collect the Spilled Material: Collect the adhered or collected material promptly.[3][4]
-
Store for Disposal: Place the collected material in a suitable, closed container for disposal.[3][4]
-
Dispose of Waste: Arrange for the disposal of the collected material and any contaminated items in accordance with local, state, and federal regulations.[3][4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Navigating the Safe Handling of Myristoleyl Myristate in the Laboratory
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Myristoleyl myristate, a waxy ester compound. The following procedural guidance, operational plans, and disposal protocols are designed to build a foundation of safety and trust in your laboratory practices.
Note on Chemical Identity: Information available under the name "this compound" is limited. It is highly probable that this refers to Myristyl myristate , the ester of myristyl alcohol and myristic acid. The safety and handling procedures outlined below are based on the properties of Myristyl myristate, which is considered a non-hazardous substance. However, it is crucial to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact material you are handling.
Immediate Safety and Personal Protective Equipment (PPE)
While Myristyl myristate is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2] The primary goal is to prevent direct contact with the substance and the inhalation of any dust or aerosols that may be generated, particularly when handling the powdered or heated form.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Recommended for handling the substance. Inspect gloves for any tears or punctures before use.[3] |
| Eye Protection | Safety glasses with side shields or safety goggles | To be worn at all times in the laboratory to protect against accidental splashes or airborne particles. |
| Body Protection | Laboratory coat | A standard lab coat is sufficient to protect clothing from potential contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form, especially if there is a potential for generating dust, or when the material is heated, which may produce fumes.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal ensures a safe and efficient workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area.[2][4] Keep the container tightly closed when not in use. Store away from strong oxidizing agents.[2][4]
Handling and Use
-
Work Area: Handle the substance in a well-ventilated area, such as a chemical fume hood, especially when heating or creating aerosols.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the handling area.[2] Wash hands thoroughly after handling the substance.
-
Dispensing: When weighing or transferring the solid material, do so carefully to minimize dust generation.
-
Heating: If the experimental protocol requires melting the waxy solid, do so in a controlled manner using appropriate heating equipment in a well-ventilated area.
Spill Cleanup
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or if the substance is heated, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, gently sweep or scoop the material into a designated waste container. Avoid creating dust. For molten spills, allow the material to cool and solidify before cleaning up.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the collected material and any contaminated cleaning supplies according to the disposal plan.
Disposal Plan
Myristyl myristate is generally not considered hazardous waste. However, all chemical waste should be disposed of responsibly and in accordance with institutional and local regulations.
Waste Collection
-
Solid Waste: Collect solid this compound waste and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Liquid Waste: If the substance is dissolved in a solvent, the entire solution should be collected in a labeled hazardous waste container appropriate for that solvent.
Disposal Route
-
Dispose of the chemical waste through your institution's designated chemical waste management program.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety office.
-
Empty containers should be triple-rinsed with an appropriate solvent before recycling or disposal. The rinsate should be collected as chemical waste.
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and spill cleanup of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
